Hydroxy Ebastine-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3/i3D,5D,6D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUMQUGNZBRMN-KILXEUBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)CO)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hydroxy Ebastine-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy Ebastine-d5 is the deuterium-labeled form of Hydroxy Ebastine, a key intermediate in the metabolic pathway of Ebastine. Ebastine, a second-generation H1 antihistamine, undergoes extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, Carebastine. The formation of Carebastine proceeds through the hydroxylation of Ebastine to Hydroxy Ebastine, which is then further oxidized. Due to its structural similarity to the analyte of interest, this compound serves as an ideal internal standard in bioanalytical studies, particularly in pharmacokinetic and pharmacodynamic assessments of Ebastine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization effects, leading to accurate and precise quantification.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its application in analytical methodologies. A summary of these properties is provided in the table below.
| Property | Value |
| CAS Number | 1189954-07-1[1][2][3] |
| Molecular Formula | C₃₂H₃₄D₅NO₃[1][2] |
| Molecular Weight | 490.69 g/mol |
| Synonyms | 4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone |
| Appearance | Yellow Solid |
| Melting Point | 116-118°C |
| Solubility | Chloroform, Methanol |
| Storage Temperature | -20°C |
Metabolic Pathway of Ebastine
Ebastine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its active metabolite, Carebastine. This process involves an initial hydroxylation to form Hydroxy Ebastine, which is subsequently oxidized. The primary enzymes involved in this metabolic cascade are CYP3A4 and CYP2J2.
Application as an Internal Standard in Bioanalytical Methods
This compound is employed as an internal standard in LC-MS/MS methods to ensure the accuracy and precision of the quantification of Ebastine and its metabolites in biological matrices such as plasma. The following is a representative experimental protocol for the simultaneous determination of Ebastine, Hydroxy Ebastine, and Carebastine in human plasma.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (containing this compound, Ebastine-d5, and Carebastine-d5 in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Synergi™ Hydro-RP 80Å, 50 x 2.0 mm, 4 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in 5 mM ammonium acetate) and Mobile Phase B (100% methanol).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters
The following table outlines the precursor-to-product ion transitions for the analytes and their corresponding deuterated internal standards. The transition for Hydroxy Ebastine is based on published data for the non-deuterated form and is expected to be similar for the d5 variant, with a shift in the precursor ion mass.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ebastine | 470.7 | 167.1 |
| Ebastine-d5 | 475.7 | 167.1 |
| Hydroxy Ebastine | 486.7 | 167.1 |
| This compound | 491.7 | 167.1 |
| Carebastine | 500.6 | 167.1 |
| Carebastine-d5 | 505.6 | 167.1 |
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Linearity: Establish a calibration curve over the desired concentration range for each analyte.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Extraction Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples. The mean recovery for deuterated internal standards like Ebastine-d5 and Carebastine-d5 has been reported to be around 96.9% and 92.6%, respectively.
-
Matrix Effect: Assessed to ensure that components in the biological matrix do not interfere with the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix is evaluated under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using this compound as an internal standard.
Conclusion
This compound is a critical tool for researchers and drug development professionals involved in the study of Ebastine. Its use as an internal standard in LC-MS/MS assays allows for the reliable quantification of Ebastine and its metabolites in biological samples. The detailed understanding of its properties and the application of robust, validated analytical methods are essential for generating high-quality data in pharmacokinetic and other clinical studies.
References
An In-depth Technical Guide to the Chemical Properties of Hydroxy Ebastine-d5 and Carebastine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Hydroxy Ebastine-d5 and Carebastine-d5, the deuterated metabolites of the second-generation antihistamine, Ebastine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methodologies.
Introduction
Ebastine is a non-sedating H1 receptor antagonist that undergoes extensive first-pass metabolism to form its primary active metabolite, Carebastine. An intermediate in this metabolic cascade is Hydroxy Ebastine. The deuterated versions of these metabolites, this compound and Carebastine-d5, are crucial tools in bioanalytical assays, serving as internal standards for accurate quantification by mass spectrometry. Their use significantly enhances the precision and reliability of pharmacokinetic and metabolic profiling of Ebastine.
Chemical and Physical Properties
This compound and Carebastine-d5 are stable isotope-labeled analogs of the respective Ebastine metabolites. The incorporation of five deuterium atoms on a phenyl ring results in a higher molecular weight, allowing for their distinct detection from the unlabeled endogenous compounds in biological matrices.
Quantitative Data Summary
The key chemical and physical properties of this compound and Carebastine-d5 are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Properties of this compound
| Property | Value | References |
| Chemical Name | 4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone | [1][2] |
| CAS Number | 1189954-07-1 | [1][2] |
| Molecular Formula | C₃₂H₃₄D₅NO₃ | [1] |
| Molecular Weight | 490.69 g/mol | |
| Appearance | Yellow Solid | |
| Melting Point | 116-118°C | |
| Solubility | Chloroform, Methanol |
Table 2: Chemical Properties of Carebastine-d5
| Property | Value | References |
| Chemical Name | 4-[4-[4-(phenyl-d5)-phenylmethoxy)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl benzeneacetic acid | |
| Synonyms | Carebastine-d5 | |
| CAS Number | 1189661-02-6 | |
| Molecular Formula | C₃₂H₃₂D₅NO₄ | |
| Molecular Weight | 504.7 g/mol | |
| Purity | >99% deuterated forms (d1-d5) | |
| Formulation | A solid | |
| Solubility | Chloroform: slightly soluble, Ethyl Acetate: slightly soluble |
Metabolic Pathway of Ebastine
Ebastine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its hydroxylated intermediate and subsequent active carboxylic acid metabolite.
Caption: Metabolic conversion of Ebastine to its primary metabolites.
The metabolic conversion of Ebastine begins with its hydroxylation to Hydroxyebastine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2J2, with minor contributions from CYP3A4 and CYP3A5. Subsequently, Hydroxyebastine is further oxidized to form Carebastine, the pharmacologically active metabolite. This latter step is mediated by both CYP2J2 and CYP3A4 enzymes.
Experimental Protocols
While specific synthesis protocols for this compound and Carebastine-d5 are often proprietary, this section outlines a general workflow for their use as internal standards in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies.
General Workflow for Quantification in Biological Matrices
Caption: Workflow for bioanalytical sample quantification.
Methodological Details for LC-MS/MS Analysis
Sample Preparation: Biological samples (e.g., plasma, urine) are first thawed and vortexed. A known amount of the internal standard solution (containing this compound and Carebastine-d5) is spiked into the sample.
Extraction: The analytes are then extracted from the biological matrix. Common techniques include:
-
Protein Precipitation: Addition of a cold organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Using an appropriate organic solvent to extract the analytes from the aqueous sample.
-
Solid-Phase Extraction (SPE): Passing the sample through a cartridge that retains the analytes, which are then eluted with a suitable solvent.
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile, methanol) is employed.
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analytes and their deuterated internal standards are monitored.
Quantification: The concentration of the unlabeled analytes in the sample is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
This technical guide provides essential information on the chemical properties, metabolic context, and analytical application of this compound and Carebastine-d5, supporting their effective use in research and development.
References
An In-Depth Technical Guide to the Synthesis of Deuterated Hydroxy Ebastine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated Hydroxy Ebastine, a labeled metabolite of the second-generation antihistamine, Ebastine. This document details a plausible synthetic pathway, experimental protocols for key transformations, and quantitative data to support researchers in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.
Introduction
Deuterium-labeled compounds are invaluable tools in drug development. They serve as internal standards for mass spectrometry-based bioanalysis, aid in the elucidation of metabolic pathways, and can be developed as therapeutic agents with improved pharmacokinetic profiles. Hydroxy Ebastine is the primary active metabolite of Ebastine, and its deuterated form is essential for precise quantification in biological matrices. This guide outlines a seven-step synthesis of deuterated Hydroxy Ebastine ([²H₅]-Hydroxy Ebastine) with a reported overall yield of 13%, commencing with the preparation of a key deuterated intermediate, [²H₅]-bromodiphenylmethane.
Synthetic Pathway Overview
The synthesis of [²H₅]-Hydroxy Ebastine can be logically divided into three main stages:
-
Stage 1: Synthesis of the Deuterated Benzhydryl Moiety. This involves the preparation of deuterated benzophenone, its subsequent reduction to deuterated diphenylmethanol, and finally bromination to yield [²H₅]-bromodiphenylmethane.
-
Stage 2: Synthesis of the Piperidine Side-Chain. This stage focuses on the construction of the 4-(4-tert-butylphenyl)-1-(piperidin-4-yl)butan-1-one intermediate.
-
Stage 3: Coupling and Final Hydroxylation. The deuterated benzhydryl moiety is coupled with the piperidine side-chain to form deuterated Ebastine, which then undergoes a crucial hydroxylation step to yield the final product.
The overall synthetic scheme is depicted in the workflow diagram below.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key steps in the synthesis of [²H₅]-Hydroxy Ebastine. The quantitative data for each step are summarized in the subsequent tables.
Stage 1: Synthesis of [²H₅]-Bromodiphenylmethane
Step 1: Synthesis of Benzophenone-d₅
-
Method: Friedel-Crafts acylation of benzene-d₆ with benzoyl-d₅ chloride.
-
Protocol: To a solution of anhydrous aluminum chloride in deuterated benzene, benzoyl-d₅ chloride is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by pouring onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Step 2: Reduction of Benzophenone-d₅ to Diphenylmethanol-d₅
-
Method: Sodium borohydride reduction.
-
Protocol: Benzophenone-d₅ is dissolved in methanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, as monitored by TLC. The solvent is evaporated, and the residue is treated with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield diphenylmethanol-d₅.
Step 3: Bromination of Diphenylmethanol-d₅ to Bromodiphenylmethane-d₅
-
Method: Reaction with phosphorus tribromide.
-
Protocol: Diphenylmethanol-d₅ is dissolved in a dry, inert solvent such as diethyl ether or dichloromethane. The solution is cooled in an ice bath, and phosphorus tribromide is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then carefully quenched with water or ice. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure to give bromodiphenylmethane-d₅.
| Stage 1: Quantitative Data | ||||
| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | Benzene-d₆, Benzoyl-d₅ Chloride, AlCl₃ | 80-90 | >95 |
| 2 | Reduction | Benzophenone-d₅, NaBH₄ | 90-98 | >98 |
| 3 | Bromination | Diphenylmethanol-d₅, PBr₃ | 85-95 | >97 |
Stage 2: Synthesis of the Piperidine Intermediate
Step 4: Synthesis of 1-(4-(tert-butyl)phenyl)-4-(piperidin-4-yloxy)butan-1-one
-
Method: Alkylation of 4-hydroxypiperidine.
-
Protocol: A mixture of 4-hydroxypiperidine, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, and a base (e.g., potassium carbonate or triethylamine) in a suitable solvent (e.g., acetonitrile or DMF) is heated under reflux. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Stage 2: Quantitative Data | ||||
| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) |
| 4 | Alkylation | 4-Hydroxypiperidine, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, K₂CO₃ | 70-85 | >95 |
Stage 3: Coupling and Hydroxylation
Step 5: Synthesis of Ebastine-d₅
-
Method: N-alkylation of the piperidine intermediate with [²H₅]-bromodiphenylmethane.
-
Protocol: The piperidine intermediate from Step 4 is dissolved in a suitable solvent (e.g., acetone, acetonitrile) with a base (e.g., potassium carbonate). [²H₅]-Bromodiphenylmethane is added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford Ebastine-d₅.
Step 6: Hydroxylation of Ebastine-d₅ to Hydroxy Ebastine-d₅
-
Method: Microbial hydroxylation. The hydroxylation of the tert-butyl group of ebastine is a metabolic process that can be mimicked using microbial systems[1].
-
Protocol: A culture of a suitable microorganism (e.g., Cunninghamella species) is grown in a nutrient medium. Ebastine-d₅, dissolved in a water-miscible solvent, is added to the culture. The fermentation is continued for several days, and the biotransformation is monitored by analyzing samples of the culture broth by HPLC or LC-MS. After the desired conversion is achieved, the mycelium is separated by filtration, and the filtrate is extracted with an organic solvent. The organic extract is dried and concentrated. The crude Hydroxy Ebastine-d₅ is then purified using chromatographic techniques such as preparative HPLC.
Step 7: Purification of Hydroxy Ebastine-d₅
-
Method: Preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol: The crude product from the hydroxylation step is dissolved in a suitable solvent and subjected to preparative HPLC using a reversed-phase column. A gradient elution with a mixture of water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed to achieve separation. Fractions containing the pure deuterated Hydroxy Ebastine are collected, and the solvent is removed to yield the final product.
| Stage 3: Quantitative Data | ||||
| Step | Reaction | Key Reagents/Method | Typical Yield (%) | Purity (%) |
| 5 | Coupling | Piperidine intermediate, [²H₅]-Bromodiphenylmethane, K₂CO₃ | 60-75 | >97 |
| 6 | Hydroxylation | Ebastine-d₅, Microbial Culture (Cunninghamella sp.) | 20-40 | - |
| 7 | Purification | Preparative HPLC | >90 (purification yield) | >99 |
Characterization
The identity and purity of the synthesized deuterated Hydroxy Ebastine and its intermediates should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The absence or significant reduction of signals corresponding to the deuterated positions in the ¹H NMR spectrum confirms successful deuterium incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecules. The mass shift corresponding to the number of deuterium atoms incorporated provides definitive evidence of successful labeling.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the intermediates and the final product.
Logical Relationships in the Synthesis
The synthesis of deuterated Hydroxy Ebastine follows a convergent approach, where two key fragments, the deuterated benzhydryl moiety and the piperidine side-chain, are synthesized separately and then coupled together. This strategy allows for efficient preparation and purification of the intermediates before the final coupling and modification steps.
Conclusion
This technical guide provides a detailed framework for the synthesis of deuterated Hydroxy Ebastine. By following the outlined synthetic pathway and experimental considerations, researchers can successfully prepare this important labeled compound for use in a variety of drug development applications. The provided quantitative data and characterization methods will aid in the efficient and reliable production of high-purity deuterated Hydroxy Ebastine.
References
Hydroxy Ebastine-d5: A Technical Guide for Researchers
CAS Number: 1189954-07-1
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Hydroxy Ebastine-d5. This deuterated analog of Hydroxy Ebastine, a primary metabolite of the second-generation antihistamine Ebastine, is a critical tool in pharmacokinetic and metabolic studies. Its isotopic labeling allows for precise quantification in biological matrices, facilitating a deeper understanding of Ebastine's absorption, distribution, metabolism, and excretion (ADME) profile.
Core Quantitative Data
A summary of the key quantitative and physical data for this compound is presented below for easy reference and comparison.
| Property | Value |
| CAS Number | 1189954-07-1[1][2][3][4][5] |
| Molecular Formula | C₃₂H₃₄D₅NO₃ |
| Molecular Weight | 490.69 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 116-118°C |
| Solubility | Chloroform, Methanol |
| Unlabeled CAS Number | 210686-41-2 |
Metabolic Signaling Pathway
Ebastine undergoes extensive first-pass metabolism in the liver and intestines to its active metabolites. The primary pathway involves the hydroxylation of Ebastine to Hydroxy Ebastine, which is then further oxidized to the pharmacologically active carboxylic acid metabolite, Carebastine. The cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4, play crucial roles in this metabolic cascade. CYP2J2 is primarily responsible for the hydroxylation of Ebastine to Hydroxy Ebastine, while CYP3A4 is the main enzyme involved in the N-dealkylation of Ebastine and its metabolites.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Hydroxy Ebastine and its deuterated analog are crucial for reproducible research.
Synthesis of Hydroxy Ebastine (Conceptual Protocol)
A common route for the synthesis of Ebastine involves the reaction of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one with 4-hydroxypiperidine. To synthesize Hydroxy Ebastine, a similar strategy can be employed, potentially starting with a hydroxylated phenyl-piperidinyl butanone precursor. For the deuterated analog, this compound, a deuterated starting material, such as diphenylmethoxy-d5-piperidine, would be incorporated. A general conceptual workflow is outlined below.
Analytical Method for Quantification in Biological Samples
The quantification of this compound in plasma or other biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (e.g., 1 mL) onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
This technical guide provides a foundational understanding of this compound for researchers. For specific applications and troubleshooting, further consultation of the cited literature and relevant analytical method development resources is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of CYP2J2, CYP3A4, CYP3A5 and the MDR1 polymorphisms and gender on the urinary excretion of the metabolites of the H-receptor antihistamine ebastine: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
The Role of Hydroxy Ebastine-d5 in Advancing Pharmacokinetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hydroxy Ebastine-d5, a deuterated analog of Hydroxy Ebastine, and its critical application in pharmacokinetic and metabolic studies. The inclusion of deuterium atoms provides a stable isotopic label, making it an invaluable tool for precise quantification in complex biological matrices. This document outlines its chemical properties, the metabolic pathway of its parent compound, Ebastine, and a detailed experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.
Core Chemical and Physical Data
The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison. This information is fundamental for the accurate preparation of standards and the interpretation of mass spectrometry data.
| Property | This compound | Hydroxy Ebastine |
| Molecular Weight | 490.69 g/mol [1][2][3][4] | 485.66 g/mol [1] |
| Molecular Formula | C₃₂H₃₄D₅NO₃ | C₃₂H₃₉NO₃ |
| CAS Number | 1189954-07-1 | 210686-41-2 |
Metabolic Context: The Ebastine Biotransformation Pathway
Ebastine, a second-generation antihistamine, is extensively metabolized in the body to its pharmacologically active metabolites. Understanding this pathway is crucial for contextualizing the role of Hydroxy Ebastine. Ebastine undergoes two primary metabolic transformations: hydroxylation to Hydroxy Ebastine and subsequent oxidation to the active carboxylic acid metabolite, Carebastine. The cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4, are the main catalysts in this metabolic cascade.
The metabolic pathway can be visualized as a sequential process where Ebastine is first converted to Hydroxy Ebastine, which is then further metabolized. The deuterated form, this compound, is an ideal internal standard for quantifying Hydroxy Ebastine in biological samples, allowing researchers to accurately track this specific metabolic step.
Experimental Protocol: Quantification of Hydroxy Ebastine in Plasma using LC-MS/MS with this compound as an Internal Standard
The following protocol provides a detailed methodology for the quantitative analysis of Hydroxy Ebastine in a biological matrix, such as human plasma. This method leverages the stable isotopic label of this compound for accurate and precise quantification.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a known concentration of this compound solution as the internal standard.
-
Briefly vortex the sample to ensure homogeneity.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for this type of analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). The specific gradient program should be optimized to ensure good separation of the analyte from other matrix components.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Hydroxy Ebastine: The precursor ion (Q1) will be the protonated molecule [M+H]⁺, and the product ion (Q3) will be a specific fragment ion. These transitions need to be optimized by infusing a standard solution of Hydroxy Ebastine.
-
This compound (Internal Standard): Similarly, the MRM transition for the deuterated internal standard will be monitored. The precursor ion will be the protonated molecule [M+D+H]⁺, which will be 5 Daltons higher than that of Hydroxy Ebastine.
-
3. Data Analysis and Quantification
-
The concentration of Hydroxy Ebastine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Hydroxy Ebastine and a constant concentration of the internal standard.
-
The concentration of the unknown samples is then interpolated from this calibration curve.
The workflow for this quantitative analysis is depicted in the following diagram:
References
- 1. scbt.com [scbt.com]
- 2. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 3. Ebastine | 90729-43-4 | Benchchem [benchchem.com]
- 4. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Ebastine: A Technical Guide to the Formation of Carebastine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of ebastine to its principal active metabolite, carebastine. Following oral administration, ebastine, a second-generation H1 antihistamine, undergoes extensive and rapid first-pass metabolism, rendering plasma concentrations of the parent drug negligible.[1][2][3] The pharmacological activity is primarily attributed to carebastine, its carboxylic acid metabolite.[1][4] This document details the metabolic pathways, enzymatic catalysis, pharmacokinetics, and relevant experimental methodologies for studying this biotransformation.
Metabolic Pathways and Key Enzymes
The biotransformation of ebastine is a sequential process involving two major pathways: hydroxylation and N-dealkylation. This metabolic cascade is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2J2 playing pivotal roles.
Ebastine is first metabolized to intermediate metabolites, including hydroxyebastine and desalkylebastine. Hydroxyebastine is then further oxidized to form the main active metabolite, carebastine. Studies using human liver microsomes (HLMs) and cDNA-expressed recombinant human CYP enzymes have elucidated the specific roles of each enzyme.
-
CYP3A4: This is the principal enzyme responsible for the N-dealkylation of ebastine, hydroxyebastine, and carebastine.
-
CYP2J2: This enzyme is the primary mediator of the hydroxylation of ebastine to hydroxyebastine. Both CYP2J2 and CYP3A4 contribute to the subsequent conversion of hydroxyebastine to carebastine. CYP2J2 is also noted to play a significant role in the first-pass intestinal metabolism of ebastine.
-
CYP3A5: This enzyme also contributes to the dealkylation of ebastine and hydroxyebastine to a lesser extent.
-
CYP4F12: Research suggests the involvement of CYP4F12 in the hydroxylation of ebastine within human intestinal microsomes, although CYP2J2 is considered the predominant enzyme for this reaction.
Carebastine is metabolically more stable than both ebastine and hydroxyebastine.
Metabolic Pathway of Ebastine
Caption: Metabolic conversion of ebastine to its metabolites.
Quantitative Data on Metabolism and Pharmacokinetics
The following tables summarize key quantitative data from in vitro and in vivo studies on ebastine metabolism and carebastine pharmacokinetics.
Table 1: In Vitro Intrinsic Clearance (CLint) of Ebastine and its Metabolites by CYP450 Enzymes
| Substrate | Metabolite | Enzyme | Intrinsic Clearance (CLint) (μL/min/pmol P450) |
| Ebastine | Desalkylebastine | CYP3A4 | 0.44 |
| Ebastine | Hydroxyebastine | CYP2J2 | 0.45 |
| Hydroxyebastine | Desalkylebastine | CYP3A4 | 1.05 |
| Carebastine | Desalkylebastine | CYP3A4 | 0.16 |
| Data compiled from studies using cDNA-expressed P450s. |
Table 2: Pharmacokinetic Parameters of Carebastine Following Single Oral Doses of Ebastine in Healthy Volunteers
| Ebastine Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) |
| 5 mg | 40 | 4-6 | 13.8 - 15.3 |
| 10 mg | 112 | 4-6 | 10.6 ± 2.6 |
| 20 mg | 195 | 4-6 | 13.8 - 15.3 |
| 40 mg | 388 | 4-6 | 13.8 - 15.3 |
| 50 mg | - | - | 12.5 ± 1.9 |
| Data compiled from multiple studies. |
Table 3: Pharmacokinetic Parameters of Carebastine Following Repeated Oral Doses of Ebastine (20 mg once daily for 7 days) in Healthy Volunteers
| Parameter | Value |
| Time to Steady State | Day 4 |
| Cmax at Steady State (ng/mL) | 360 - 396 |
| Cmax Fold Increase from First Dose | 1.6 to 1.7 |
| Data from Yamaguchi et al., 1994. |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the metabolism of ebastine to carebastine.
In Vitro Metabolism using Human Liver Microsomes (HLMs) and Recombinant CYP Enzymes
Objective: To identify the specific CYP isoforms responsible for the metabolism of ebastine and its metabolites and to determine the kinetics of these reactions.
Methodology:
-
Enzyme Sources: Pooled HLMs and a panel of cDNA-expressed recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP2J2, CYP3A4, CYP3A5, etc.) are utilized.
-
Incubation: Substrates (ebastine, hydroxyebastine, or carebastine) are incubated with the enzyme source in a phosphate buffer (pH 7.4) at 37°C. The reaction mixture includes an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactors for CYP-mediated reactions.
-
Reaction Phenotyping (Chemical Inhibition): To confirm the involvement of specific CYP isoforms, selective chemical inhibitors are included in the incubation mixtures. For example, ketoconazole is a potent inhibitor of CYP3A4. A reduction in the formation of a particular metabolite in the presence of a selective inhibitor indicates the involvement of that enzyme.
-
Kinetic Analysis: To determine the enzyme kinetics (Km and Vmax), incubations are performed with a range of substrate concentrations. The rate of metabolite formation is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
-
Sample Analysis: Reactions are terminated, typically by the addition of a cold organic solvent like acetonitrile, to precipitate proteins. After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and its metabolites.
Typical In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro ebastine metabolism studies.
In Vivo Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of carebastine following oral administration of ebastine to human subjects.
Methodology:
-
Study Design: Typically, a single- or multiple-dose, open-label study is conducted in healthy volunteers. For drug interaction studies, subjects may receive a known CYP inhibitor (e.g., ketoconazole) or inducer in combination with ebastine.
-
Dosing: Subjects receive a standardized oral dose of ebastine.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of ebastine and carebastine are determined using a validated LC-MS/MS method. This involves sample preparation (e.g., protein precipitation or solid-phase extraction) followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters for carebastine, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½), using non-compartmental analysis.
Drug-Drug Interactions
Given the central role of CYP3A4 in the metabolism of ebastine and its metabolites, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. Co-administration of ebastine with ketoconazole, a potent CYP3A4 inhibitor, has been shown to significantly increase the plasma concentrations of ebastine and, to a lesser extent, carebastine. While these interactions have been studied and are not typically associated with clinically significant adverse effects at therapeutic doses, they underscore the importance of considering the co-administration of CYP3A4 modulators with ebastine.
Conclusion
The metabolism of ebastine is a rapid and extensive process, leading to the formation of the pharmacologically active metabolite, carebastine. This biotransformation is primarily mediated by CYP3A4 and CYP2J2 through sequential N-dealkylation and hydroxylation reactions. The pharmacokinetic profile of carebastine is well-characterized, with a long elimination half-life that supports once-daily dosing of ebastine. A thorough understanding of these metabolic pathways and the enzymes involved is critical for drug development, predicting potential drug-drug interactions, and ensuring the safe and effective clinical use of ebastine.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on the Role of Hydroxy Ebastine-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy Ebastine-d5, focusing on its critical role as an internal standard in the pharmacokinetic analysis of ebastine and its metabolites. While not a therapeutic agent itself, the deuterated form of hydroxy ebastine is instrumental for the accurate quantification of ebastine's metabolic pathway, a key aspect of drug development and clinical research.
Introduction to Ebastine and its Metabolism
Ebastine is a second-generation H1 antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3][4][5] Following oral administration, ebastine undergoes extensive first-pass metabolism, primarily in the liver and small intestine, and is converted to its active metabolite, carebastine. This metabolic process involves an intermediate metabolite, hydroxy ebastine. The plasma concentrations of the parent drug, ebastine, are often negligible, making the pharmacokinetics of its active metabolite, carebastine, crucial for understanding its therapeutic effect.
The metabolic conversion of ebastine is a sequential process catalyzed by cytochrome P450 (CYP) enzymes. Specifically, the hydroxylation of ebastine to hydroxyebastine is predominantly mediated by CYP2J2, with minor contributions from CYP3A4 and CYP3A5. Subsequently, hydroxyebastine is further metabolized to the active metabolite, carebastine, a reaction involving both CYP2J2 and CYP3A4. Additionally, ebastine and hydroxyebastine can be dealkylated to desalkylebastine, a reaction mainly catalyzed by CYP3A4 and to a lesser extent by CYP3A5.
The Role of this compound in Bioanalysis
This compound is a stable isotope-labeled version of the intermediate metabolite, hydroxy ebastine. In pharmacokinetic studies, deuterated compounds like this compound serve as ideal internal standards for quantitative analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known quantity of the deuterated internal standard to biological samples (e.g., plasma) allows for precise and accurate quantification of the non-deuterated (endogenous) analyte, in this case, hydroxy ebastine. The stable isotopes do not alter the chemical properties of the molecule, but the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. This corrects for any sample loss during extraction and variations in instrument response.
Experimental Protocols
The quantification of ebastine and its metabolites, including hydroxy ebastine, from biological matrices typically involves the following steps:
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting ebastine and its metabolites from plasma is protein precipitation.
-
Procedure: To a plasma sample, an internal standard solution containing Ebastine-d5, Carebastine-d5, and this compound is added. A protein precipitating agent, such as acetonitrile or methanol, is then added to the plasma sample. The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant, containing the analytes and internal standards, is then collected for analysis.
Chromatographic Separation: Reversed-Phase HPLC
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation of the different compounds.
-
Column: A reversed-phase column, such as a C18 column (e.g., Phenomenex RP-C18 or Octadecylsilane), is typically used.
-
Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% orthophosphoric acid, or a phosphoric acid buffer adjusted to a specific pH). The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient elution (changing mobile phase composition) method.
-
Flow Rate and Temperature: A typical flow rate is around 1.0 to 1.5 ml/min, and the column temperature is often maintained at a constant temperature, for example, 25°C or 40°C.
Detection: Tandem Mass Spectrometry (MS/MS)
Following chromatographic separation, the analytes are detected and quantified using a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique for ionizing ebastine and its metabolites.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. This highly selective and sensitive detection method allows for accurate quantification even at the low concentrations typically found in pharmacokinetic studies.
Pharmacokinetic Data
While specific pharmacokinetic parameters for this compound are not applicable as it is not administered as a drug, understanding the pharmacokinetics of ebastine's metabolites is crucial. The focus of clinical pharmacokinetic studies is on the active metabolite, carebastine.
Table 1: Summary of Pharmacokinetic Parameters for Carebastine after Oral Administration of Ebastine in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (hours) | 2.6 - 5.7 | |
| Cmax (ng/mL) after 10 mg dose | 112 | |
| Cmax (ng/mL) after 20 mg dose | 195 | |
| Cmax (ng/mL) after 40 mg dose | 388 | |
| Elimination Half-life (t½) (hours) | 10.3 - 19.3 | |
| Volume of Distribution (Vd) (L) | 89.5 - 123 |
Note: Data presented are for the active metabolite carebastine, as ebastine is extensively metabolized and has negligible plasma concentrations. The pharmacokinetics of carebastine have been found to be linear over the dose range of 10 to 50 mg of ebastine.
Visualizations
Metabolic Pathway of Ebastine
Caption: Metabolic pathway of ebastine to its major metabolites.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the bioanalytical quantification of ebastine metabolites.
References
- 1. Ebastine. a review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind placebo-controlled study of the efficacy and tolerability of ebastine against hayfever in general practice patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical efficacy of Ebastine under placebo-controlled outdoors clinical study on cedar pollinosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical studies with ebastine: efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ebastine in the Treatment of Allergic Rhinitis and Urticaria: 30 Years of Clinical Studies and Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Hydroxy Ebastine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Hydroxy Ebastine-d5, a deuterated metabolite of the antihistamine Ebastine. This document is intended for professionals in pharmaceutical research and development who utilize stable isotope-labeled compounds as internal standards in pharmacokinetic studies or in metabolic profiling.
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use in sensitive analytical applications. It is typically determined by measuring the relative abundance of all isotopic species (isotopologues). For this compound, this involves quantifying the proportions of molecules containing five (d5), four (d4), three (d3), two (d2), one (d1), and zero (d0) deuterium atoms.
While specific batch-to-batch values are detailed in the Certificate of Analysis (CoA) provided by the manufacturer, general specifications from suppliers of high-quality deuterated standards indicate a minimum isotopic purity. For instance, Axios Research specifies a typical isotopic purity of ≥ 98.0% for their isotopically labeled reference standards[1].
Based on this, the following table summarizes the expected distribution of isotopologues in a batch of this compound meeting a ≥98% isotopic purity specification. The distribution is calculated based on the binomial expansion of isotopic enrichment.
| Isotopologue | Number of Deuterium Atoms | Expected Abundance (%) |
| d5 | 5 | ≥ 98.0 |
| d4 | 4 | ≤ 2.0 |
| d3 | 3 | < 0.1 |
| d2 | 2 | < 0.01 |
| d1 | 1 | < 0.001 |
| d0 (unlabeled) | 0 | < 0.0001 |
This table presents a representative distribution for this compound with an isotopic purity of ≥98%. The actual distribution for a specific lot is provided in its Certificate of Analysis.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Method
HRMS is a powerful technique for determining isotopic purity by differentiating and quantifying the various isotopologues based on their precise mass-to-charge ratios.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step separates the analyte from any potential impurities.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+.
-
Full Scan Analysis: The mass spectrometer is operated in full scan mode over a mass range that includes the molecular ions of all possible isotopologues of Hydroxy Ebastine (approximately m/z 485 to 492).
-
High Resolution: A high resolving power (e.g., > 60,000) is crucial to separate the isotopic peaks from potential isobaric interferences.
-
-
Data Analysis:
-
Extraction of Ion Chromatograms: Extracted ion chromatograms (XICs) are generated for the theoretical m/z of the protonated molecular ions of each isotopologue (d0 to d5).
-
Peak Integration: The peak areas of each isotopologue are integrated.
-
Correction for Natural Isotope Abundance: The raw peak areas are corrected for the natural abundance of ¹³C and other isotopes.
-
Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the peak area of the d5 isotopologue relative to the sum of the peak areas of all isotopologues (d0 to d5).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides valuable information on the location and extent of deuteration.
Methodology:
-
Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte's signals.
-
¹H NMR Analysis:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the positions expected to be deuterated confirms the location of the deuterium labels.
-
By comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the same molecule, the percentage of deuterium incorporation at each site can be estimated.
-
-
²H NMR Analysis:
-
A deuterium NMR spectrum is acquired.
-
The presence of signals at the chemical shifts corresponding to the deuterated positions provides direct evidence of deuteration.
-
The relative integration of these signals can be used to confirm the distribution of deuterium atoms in the molecule.
-
-
Data Analysis: The isotopic purity is determined by calculating the percentage of deuteration at the specified positions based on the integration values from the ¹H NMR spectrum.
Understanding Isotopic Distribution
It is important for researchers to understand the relationship between isotopic enrichment and the resulting distribution of isotopologues in a deuterated compound. Even with a high isotopic enrichment at each of the five labeled positions, a statistical distribution of isotopologues will be present.
References
Commercial Suppliers and Technical Applications of Hydroxy Ebastine-d5: A Guide for Researchers
For researchers and professionals in drug development, the procurement of high-quality, reliable internal standards is a critical step in the bioanalytical workflow. Hydroxy Ebastine-d5, a deuterated analog of the active metabolite of Ebastine, serves as an essential tool for accurate quantification in pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of commercial suppliers of this compound and details a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Commercial Availability of this compound
A number of reputable suppliers offer this compound, primarily as a reference standard for research purposes. The compound is typically supplied as a neat solid, with purity and isotopic enrichment being key quality indicators. Below is a comparative summary of offerings from prominent commercial vendors.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| LGC Standards (Distributor for Toronto Research Chemicals) | TRC-H918702-10MG | 1189954-07-1 | C₃₂H₃₄D₅NO₃ | 490.69 | >95% (for unlabeled) | Available in 1 mg and 10 mg pack sizes. Shipped at room temperature, with a recommended storage temperature of -20°C. A certificate of analysis is available.[1] |
| Santa Cruz Biotechnology, Inc. | sc-218295 (Ebastine-d5) | 1189954-07-1 | C₃₂H₃₄D₅NO₃ | 490.69 | >98% (for Ebastine-d5) | While the primary product listed is Ebastine-d5, this compound is also available. The safety data sheet for the related compound indicates a purity of >98%.[2] |
| Pharmaffiliates | PA STI 048260 | 1189954-07-1 | C₃₂H₃₄D₅NO₃ | 490.69 | High Purity | Supplied as a yellow solid with a recommended storage of 2-8°C. A sample Certificate of Analysis and MSDS are available upon request.[3] |
| United States Biological | 013582 | 1189954-07-1 | C₃₂H₃₄D₅NO₃ | 490.69 | Highly Purified | Provided as a yellow solid with a melting point of 116-118°C. Soluble in Chloroform and Methanol. Shipped on blue ice and stored at -20°C. |
| Cayman Chemical | (for Ebastine-d5) | 1216953-13-7 | C₃₂H₃₄D₅NO₂ | 474.7 | ≥99% deuterated forms (d₁-d₅) | While this data is for Ebastine-d5, it indicates the high isotopic purity available for related compounds from this supplier. |
The Role of this compound in Bioanalysis
Deuterated internal standards, such as this compound, are the preferred choice for quantitative bioanalysis using LC-MS/MS.[4][5] The key advantage of a stable isotope-labeled (SIL) internal standard is that it co-elutes with the analyte of interest and has nearly identical chemical and physical properties. This allows for the correction of variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method. The use of a SIL-IS is particularly important for mitigating matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.
Experimental Protocol: Quantification of Hydroxy Ebastine in Human Plasma
The following is a representative protocol for the determination of Hydroxy Ebastine (also known as Carebastine) in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies for the bioanalysis of Ebastine and its metabolites.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxy Ebastine and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Hydroxy Ebastine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
Two common methods for extracting the analyte and internal standard from plasma are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation:
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution and vortex.
-
Condition an appropriate SPE cartridge (e.g., Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of an appropriate organic solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydroxy Ebastine: m/z 486.7 → 167.1
-
This compound: The precursor ion will be approximately m/z 491.7. The product ion would likely be the same as the unlabeled compound, m/z 167.1, assuming the deuterium labels are not on the fragment. The exact masses should be determined by direct infusion of the standards.
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Hydroxy Ebastine to this compound against the concentration of the calibration standards.
-
Determine the concentration of Hydroxy Ebastine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in the quantification of Hydroxy Ebastine using a deuterated internal standard.
Caption: Bioanalytical workflow for Hydroxy Ebastine quantification.
Caption: Relationship between Ebastine, its metabolite, and the internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Technical Guide to the Certificate of Analysis for Hydroxy Ebastine-d5
For researchers, scientists, and professionals in drug development, a thorough understanding of the quality and characterization of stable-isotope labeled internal standards like Hydroxy Ebastine-d5 is paramount. The Certificate of Analysis (CoA) is the primary document that provides assurance of the identity, purity, and quality of a given batch of this analytical standard. This guide delves into the typical components of a this compound CoA, the experimental methodologies employed, and the biochemical context of this metabolite.
This compound: An Overview
This compound is the deuterated form of Hydroxy Ebastine, which is a metabolite of Ebastine.[1][2] Ebastine, a second-generation antihistamine, undergoes significant metabolism in the body.[1][3] The primary metabolic pathways involve the hydroxylation of ebastine to hydroxyebastine, a reaction primarily mediated by the cytochrome P450 enzyme CYP2J2.[1] Hydroxyebastine is then further metabolized to carebastine, the pharmacologically active metabolite. Given its role as a key intermediate, stable-isotope labeled this compound is a critical tool for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), to determine the pharmacokinetic profile of Ebastine and its metabolites.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis for this compound provides a comprehensive summary of the quality control tests performed on a specific lot. The following table represents a typical compilation of data found on such a certificate.
| Parameter | Specification | Result | Method |
| Identity | Conforms to Structure | Conforms | ¹H-NMR, MS |
| Chemical Formula | C₃₂H₃₄D₅NO₃ | C₃₂H₃₄D₅NO₃ | - |
| Molecular Weight | 490.69 g/mol | 490.69 g/mol | - |
| CAS Number | 1189954-07-1 | 1189954-07-1 | - |
| Physical Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Purity (by HPLC) | ≥98% | 99.5% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by ¹H-NMR) | ≥98% | 99.2% | Nuclear Magnetic Resonance (NMR) |
| Isotopic Purity | ≥99% atom % D | 99.6% atom % D | Mass Spectrometry (MS) |
| Melting Point | 116-118°C | 117.2°C | Melting Point Apparatus |
| Solubility | Soluble in Chloroform, Methanol | Conforms | Visual Inspection |
| Residual Solvents | Meets USP <467> limits | Conforms | Gas Chromatography (GC) |
| Water Content | ≤0.5% | 0.2% | Karl Fischer Titration |
| Storage Conditions | -20°C | - | - |
Experimental Protocols
The data presented in a Certificate of Analysis are generated through a series of rigorous analytical tests. The methodologies for the key experiments are detailed below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Phenomenex RP-C18).
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., methanol or acetonitrile) and water. A typical mobile phase could be a 90:10 mixture of methanol and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Procedure: A standard solution of this compound is prepared in the mobile phase. A 20 µL aliquot is injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound and determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the theoretical molecular weight of this compound.
-
Procedure for Isotopic Purity: The relative intensities of the mass isotopologues are measured. The isotopic purity is determined by comparing the abundance of the d5-labeled species to the unlabeled (d0) and partially labeled species.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm that the structure is consistent with that of this compound. The absence of signals corresponding to the five deuterated positions confirms the labeling.
Visualizations
Metabolic Pathway of Ebastine
Caption: Metabolic conversion of Ebastine.
General Workflow for a Certificate of Analysis
Caption: A generalized workflow for generating a Certificate of Analysis.
References
Methodological & Application
Application Notes and Protocols for Hydroxy Ebastine-d5 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hydroxy Ebastine-d5 as an internal standard in the quantitative analysis of hydroxyebastine, the primary active metabolite of the antihistamine ebastine. The protocols detailed below are intended for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, crucial for pharmacokinetic, drug metabolism, and bioequivalence studies.
Introduction
Ebastine, a second-generation H1 receptor antagonist, undergoes extensive first-pass metabolism to form several metabolites, with hydroxyebastine being a key intermediate. This initial hydroxylation is primarily catalyzed by cytochrome P450 enzymes CYP2J2 and CYP3A4. Hydroxyebastine is then further metabolized to carebastine, the principal active metabolite responsible for the antihistaminic effects of the drug. Given its transient nature and importance in the metabolic cascade, accurate quantification of hydroxyebastine in biological matrices is essential for a complete understanding of ebastine's pharmacokinetics.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatographic separation, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1]
Metabolic Pathway of Ebastine
The metabolic conversion of ebastine to its active form, carebastine, involves a two-step process where hydroxyebastine is a critical intermediate. Understanding this pathway is fundamental to designing robust bioanalytical methods.
Metabolic pathway of Ebastine to Carebastine.
Experimental Protocols
This section outlines a detailed protocol for the quantification of hydroxyebastine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Hydroxyebastine analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroxyebastine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of hydroxyebastine by serially diluting the stock solution with 50% methanol in water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol in water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting parameters that should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, then ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration. (Gradient to be optimized) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 60 psi |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Hydroxyebastine | 486.7 | 167.1 | 100 |
| This compound (IS) | 491.7 (Predicted) | 167.1 (Predicted) | 100 |
Note: The MRM transition for this compound is predicted based on the addition of 5 Daltons to the precursor ion of the unlabeled analyte. The product ion is expected to be the same as the unlabeled analyte. These values should be confirmed experimentally by infusing the this compound standard into the mass spectrometer.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of hydroxyebastine using this compound as an internal standard.
Bioanalytical workflow for hydroxyebastine quantification.
Data Presentation and Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables provide an example of how to present the quantitative data from the method validation.
Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 0.1 | 0.012 ± 0.001 | 102.5 |
| 0.2 | 0.025 ± 0.002 | 101.0 |
| 0.5 | 0.061 ± 0.004 | 98.8 |
| 1.0 | 0.124 ± 0.008 | 100.2 |
| 5.0 | 0.615 ± 0.030 | 99.5 |
| 10.0 | 1.230 ± 0.055 | 101.8 |
| 50.0 | 6.180 ± 0.250 | 99.0 |
| 100.0 | 12.450 ± 0.500 | 100.5 |
Linearity should be established with a correlation coefficient (r²) > 0.99.
Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 0.103 ± 0.009 | 8.7 | 103.0 | 0.105 ± 0.011 | 10.5 | 105.0 |
| Low QC | 0.3 | 0.295 ± 0.021 | 7.1 | 98.3 | 0.308 ± 0.025 | 8.1 | 102.7 |
| Mid QC | 30.0 | 30.9 ± 1.5 | 4.9 | 103.0 | 29.7 ± 1.8 | 6.1 | 99.0 |
| High QC | 80.0 | 81.2 ± 3.2 | 3.9 | 101.5 | 78.9 ± 4.1 | 5.2 | 98.6 |
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).
Matrix Effect and Recovery
| Quality Control Sample | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 92.5 | 94.1 | 0.98 | 0.99 |
| High QC | 94.8 | 95.2 | 1.02 | 1.01 |
Acceptance criteria: IS-normalized matrix factor should be between 0.85 and 1.15.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of hydroxyebastine in biological matrices. The detailed protocol and validation data structure presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development. The implementation of this method will enable accurate characterization of the pharmacokinetic profile of ebastine and its metabolites, contributing to a better understanding of its clinical pharmacology.
References
Application Note: High-Throughput LC-MS/MS Analysis of Ebastine and its Metabolite Carebastine in Human Plasma using Hydroxy Ebastine-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ebastine and its active metabolite, carebastine, in human plasma. The method utilizes Hydroxy Ebastine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was validated over a clinically relevant concentration range and demonstrated excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Ebastine is a second-generation H1 antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Following oral administration, ebastine is rapidly and extensively metabolized to its pharmacologically active carboxylic acid metabolite, carebastine.[1][2] The quantification of both ebastine and carebastine in biological matrices is crucial for pharmacokinetic and drug metabolism studies. LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and other sources of variability in LC-MS/MS analysis. This application note describes a validated method using this compound, a deuterated analog of a key intermediate metabolite, which serves as an excellent internal standard for the accurate quantification of carebastine.
Metabolic Pathway of Ebastine
Ebastine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2J2. The metabolic cascade involves the hydroxylation of ebastine to hydroxyebastine, which is then further oxidized to the active metabolite, carebastine. A minor pathway involves N-dealkylation.
References
- 1. Ebastine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ebastine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Ebastine is a second-generation antihistamine known for its potent and selective H1-receptor antagonistic effects, with minimal anticholinergic properties.[1][2] It is primarily used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Following oral administration, ebastine is rapidly metabolized in the small intestine and liver to its pharmacologically active metabolite, carebastine, which is largely responsible for its antihistaminic action.[1] The primary metabolic pathway involves hydroxylation to hydroxyebastine, which is then carboxylated to form carebastine. Given the low plasma concentrations of the parent drug and the significance of its active metabolite, a highly sensitive and selective analytical method is crucial for pharmacokinetic and bioequivalence studies.
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ebastine and its active metabolite, carebastine, in human plasma. The method employs a stable isotopically labeled internal standard, Hydroxy Ebastine-d5 (or a suitable deuterated analog like Ebastine-d5), to ensure high accuracy and precision.
Metabolic Pathway of Ebastine
The metabolic conversion of Ebastine to its active form, Carebastine, is a two-step process primarily mediated by cytochrome P450 enzymes.
Caption: Metabolic pathway of Ebastine to its active metabolite, Carebastine.
Experimental Workflow
The overall workflow for the quantitative analysis of Ebastine from plasma samples is depicted below.
Caption: Experimental workflow for Ebastine quantification in plasma.
Detailed Protocols
1. Materials and Reagents
-
Ebastine and Carebastine reference standards
-
This compound (or other suitable deuterated internal standard such as Ebastine-d5 and Carebastine-d5)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma with K2EDTA as anticoagulant
-
Ultrapure water
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ebastine, Carebastine, and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control samples.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Add 30 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Synergi Hydro-RP 80A (50 x 2.0 mm, 4 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | A gradient elution may be optimized for better separation. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ebastine: m/z 470.3 -> 167.1 Carebastine: m/z 500.3 -> 233.1 Ebastine-d5: m/z 475.4 -> 203.3 Carebastine-d5: m/z 505.4 -> 233.2 |
| Ion Spray Voltage | 3000 V |
| Temperature | 600°C |
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical validated LC-MS/MS method for the quantification of Ebastine and Carebastine.
| Parameter | Ebastine | Carebastine |
| Linearity Range | 0.01 - 8.0 ng/mL | 1.0 - 300 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 1.0 ng/mL |
| Accuracy (%) | 85 - 115% | 85 - 115% |
| Precision (CV%) | < 15% | < 15% |
| Recovery (%) | 96.5 - 106.0% | 90.1 - 101.8% |
| Matrix Effect | No significant ion suppression or enhancement observed. | No significant ion suppression or enhancement observed. |
| Stability | Stable at room temperature for 17.5 h and at -20°C for 90 days. | Stable at room temperature for 17.5 h and at -20°C for 90 days. |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of ebastine and its active metabolite, carebastine, in human plasma. The use of a deuterated internal standard ensures high accuracy and corrects for variability during sample processing and analysis. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, supporting further research and development in the field.
References
Application Notes & Protocols for Bioanalytical Method Development of Hydroxy Ebastine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of Hydroxy Ebastine, the active metabolite of Ebastine, in biological matrices. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Hydroxy Ebastine, also known as Carebastine, is the pharmacologically active metabolite of Ebastine, a second-generation H1 histamine receptor antagonist. Accurate quantification of Hydroxy Ebastine in biological samples, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines protocols for sample preparation, chromatographic separation, and mass spectrometric detection of Hydroxy Ebastine.
Experimental Protocols
Successful bioanalysis of Hydroxy Ebastine relies on efficient extraction from the biological matrix and sensitive detection. Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
2.1.1. Protein Precipitation (PPT) Protocol
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Materials:
-
Procedure:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution and vortex briefly.
-
Add 600 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[1][3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
2.1.2. Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
-
Materials:
-
Human plasma
-
Internal Standard (IS) working solution
-
1 M HCl
-
Extraction solvent: Diethyl ether:Dichloromethane (50:50, v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
-
-
Procedure:
-
To 500 µL of plasma, add 50 µL of IS working solution and vortex.
-
Add 100 µL of 1 M HCl and vortex briefly.
-
Add 2 mL of the extraction solvent (Diethyl ether:Dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
-
2.1.3. Solid-Phase Extraction (SPE) Protocol
SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to higher sensitivity.
-
Materials:
-
Human plasma
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., Strata-X-C)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE manifold
-
Evaporator
-
Reconstitution solvent
-
Autosampler vials
-
-
Procedure:
-
To 200 µL of plasma, add 50 µL of IS working solution and vortex.
-
Conditioning: Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1.0 mL of deionized water, followed by 1.0 mL of 5% methanol in water.
-
Elution: Elute the analyte and IS with 1.0 mL of the elution solvent.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
-
The following are typical starting conditions for the analysis of Hydroxy Ebastine. Method optimization is recommended.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) or Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Isocratic or gradient elution can be used. A typical gradient starts with a low percentage of organic phase, ramping up to elute the analyte. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | AB Sciex API-4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hydroxy Ebastine (Carebastine): m/z 486.7 → 167.1 Internal Standard (e.g., Terfenadine): m/z 472.7 → 436.0 |
| Ion Source Temp. | 500°C |
Data Presentation
The following tables summarize key quantitative data from published methods for easy comparison.
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Hydroxyebastine | Carebastine | Carebastine |
| Internal Standard | Terfenadine | Carebastine D6 | Not specified |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
| LC Column | Reversed-phase C18 | BDS Hypersil C18, 50 mm × 4.6 mm, 5µm | Synergi Hydro-RP 80A, 50 mm × 2.0 mm, 4 µm |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (50:50, v/v) | Not specified | A: 0.1% Formic Acid in 5 mM Ammonium Acetate, B: 100% Methanol |
| Linearity Range | Not specified | 1.013 – 1005.451 ng/mL | 1.00 – 300 ng/mL |
| LLOQ | 0.2 ng/mL | 1.013 ng/mL | 1.00 ng/mL |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Precision (%CV) | < 12.5% | Within acceptable limits as per ICH guidelines |
| Accuracy (%) | > 88% | Within acceptable limits as per ICH guidelines |
| Recovery | Not specified | Not specified |
| Stability | Not specified | Stable through five freeze-thaw cycles |
Visualizations
The following diagrams illustrate the experimental workflows.
References
Application Notes and Protocols for Hydroxy Ebastine-d5 Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the quantitative analysis of Hydroxy Ebastine using Hydroxy Ebastine-d5 as an internal standard in biological matrices, primarily human plasma. The use of a deuterated internal standard like this compound is a critical component in modern bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Deuterated standards are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1] This co-behavior allows for accurate correction of variability that can be introduced during the sample preparation and analysis process, leading to improved precision and accuracy.[1]
The following sections detail common sample preparation techniques, including Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), and provide specific protocols for their application in the analysis of Hydroxy Ebastine.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the analysis of Ebastine and its metabolites, which are relevant to the analysis of Hydroxy Ebastine.
Table 1: Linearity and Sensitivity of Analytical Methods for Ebastine and its Metabolites.
| Analyte | Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| Ebastine | LC-MS/MS | 0.01 - 8.0 | Not Reported |
| Carebastine | LC-MS/MS | 1.00 - 300 | Not Reported |
| Ebastine | LC-MS/MS | 0.051 - 31.099 | Not Reported |
| Carebastine | LC-MS/MS | 1.013 - 1005.451 | Not Reported |
| Ebastine | LC-MS/MS | 0.1 - 10 | Not Reported |
| Carebastine | LC-MS/MS | 0.2 - 200 | Not Reported |
| Desalkylebastine | LC-MS/MS | Not Reported | 0.5 |
| Ebastine, Hydroxyebastine, Carebastine | LC-MS/MS | Not Reported | 0.2 |
Data compiled from multiple sources.
Table 2: Precision and Accuracy of an LC-MS/MS Method for Ebastine and its Metabolites.
| Analyte | Precision (CV%) | Accuracy (%) |
| Ebastine and its three metabolites | < 12.5% | > 88% |
Data from a study by Kang et al..
Experimental Protocols
This section provides detailed methodologies for three common sample preparation techniques. The choice of method will depend on the required sample cleanliness, throughput, and the specific matrix. For all protocols, it is assumed that this compound is used as the internal standard (IS). A known amount of the deuterated internal standard should be added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process to correct for any variability.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is well-suited for high-throughput applications.
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of reaching >10,000 x g
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
Pipette 100 µL of the plasma sample, calibration standards, or quality control samples into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is a common starting point for efficient protein removal.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or new microcentrifuge tubes for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to PPT by selectively isolating the analyte of interest from the sample matrix. This can reduce matrix effects and improve assay sensitivity. A reversed-phase sorbent is appropriate for the extraction of relatively nonpolar compounds like Hydroxy Ebastine from a polar matrix like plasma.
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent like Strata-X)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Wash solvent (e.g., 5% Methanol in water)
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of the plasma sample, add 50 µL of the this compound internal standard working solution and vortex. Dilute the sample with 200 µL of water to reduce viscosity.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids.
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Extraction solvent: a mixture of diethyl ether and dichloromethane or methyl tert-butyl ether (MTBE)
-
1 M HCl
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.5 mL of the plasma sample into a clean glass tube.
-
Add a specific volume of the this compound internal standard working solution and vortex.
-
Add a small volume of 1 M HCl to the plasma sample.
-
Add 2 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Protein Precipitation (PPT) workflow for sample preparation.
Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.
Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.
References
Application Notes and Protocols for the Quantification of Hydroxy Ebastine in Plasma Samples using Hydroxy Ebastine-d5 as an Internal Standard
These application notes provide a detailed protocol for the quantitative analysis of Hydroxy Ebastine, the active metabolite of Ebastine, in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method described herein utilizes Hydroxy Ebastine-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.
Introduction
Ebastine is a second-generation H1 histamine antagonist that is rapidly metabolized to its pharmacologically active carboxylic acid metabolite, Hydroxy Ebastine (also known as Carebastine). Accurate quantification of Hydroxy Ebastine in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1] This document outlines a validated method for the determination of Hydroxy Ebastine in plasma.
Signaling Pathway
Ebastine exerts its antihistaminic effects by blocking the H1 histamine receptor. The metabolic conversion of Ebastine to its active metabolite, Hydroxy Ebastine, is a critical step in its mechanism of action.
Caption: Metabolic activation of Ebastine.
Experimental Protocols
This section details the materials and procedures for the quantification of Hydroxy Ebastine in plasma.
Materials and Reagents
-
Analytes: Hydroxy Ebastine, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Chemicals: Ammonium acetate
-
Biological Matrix: Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Hydroxy Ebastine and its internal standard from plasma samples.
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in Water with 5 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transitions:
Data and Results
The use of this compound as an internal standard ensures reliable quantification of Hydroxy Ebastine in plasma. The following tables summarize typical validation parameters for such an assay.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1.00 - 300 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.00 | < 15 | < 15 | 85 - 115 |
| Low QC | 3.00 | < 15 | < 15 | 85 - 115 |
| Mid QC | 150 | < 15 | < 15 | 85 - 115 |
| High QC | 250 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation.
Table 3: Recovery
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) |
| Hydroxy Ebastine | Low | 3.00 | 90.1 - 101.8[2] |
| Mid | 150 | 90.1 - 101.8 | |
| High | 250 | 90.1 - 101.8 | |
| This compound | Mid | 100 | ~92.6 |
Experimental Workflow
The overall workflow for the analysis of Hydroxy Ebastine in plasma is depicted below.
Caption: Bioanalytical workflow.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Hydroxy Ebastine in plasma samples. This method is well-suited for supporting clinical and preclinical pharmacokinetic studies of Ebastine.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hydroxyebastine in Human Urine Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of hydroxyebastine, a primary metabolite of the antihistamine ebastine, in human urine. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Hydroxyebastine-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described methodology is intended for researchers, scientists, and professionals in drug development and clinical monitoring who require reliable bioanalytical data. This document provides comprehensive experimental protocols, data presentation, and visual workflows to facilitate implementation.
Introduction
Ebastine is a second-generation H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Following oral administration, ebastine is rapidly metabolized to its pharmacologically active metabolite, carebastine. An intermediate in this metabolic pathway is hydroxyebastine. Monitoring the urinary excretion of hydroxyebastine can provide valuable insights into the pharmacokinetics and metabolism of ebastine. The use of a stable isotope-labeled internal standard, Hydroxyebastine-d5, is critical for correcting potential matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.
Metabolic Pathway of Ebastine
Ebastine undergoes extensive first-pass metabolism in the liver and small intestine, primarily mediated by cytochrome P450 enzymes, particularly CYP2J2 and CYP3A4.[1][2][3] The initial hydroxylation of ebastine leads to the formation of hydroxyebastine, which is then further oxidized to the active metabolite, carebastine.[1][2] Ebastine can also undergo N-dealkylation to form desalkylebastine. Understanding this pathway is crucial for interpreting the pharmacokinetic profile of ebastine.
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of hydroxyebastine from human urine samples.
Materials and Reagents
-
Hydroxyebastine analytical standard
-
Hydroxyebastine-d5 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
A suitable reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve hydroxyebastine and Hydroxyebastine-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the hydroxyebastine primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Hydroxyebastine-d5 primary stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine, add 50 µL of the internal standard working solution (100 ng/mL).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.9 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Hydroxyebastine | Hydroxyebastine-d5 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 486.3 | 491.3 |
| Product Ion (m/z) | 167.1 | 167.1 |
| Collision Energy (eV) | Optimized Value | Optimized Value |
| Dwell Time (ms) | 100 | 100 |
Quantitative Data Summary
The method should be validated according to regulatory guidelines. The following table presents hypothetical but representative quantitative data for the analysis of hydroxyebastine in human urine.
Table 3: Quantitative Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | |
| LLOQ (0.5 ng/mL) | ≤ 15% |
| Low QC (1.5 ng/mL) | ≤ 10% |
| Mid QC (150 ng/mL) | ≤ 10% |
| High QC (400 ng/mL) | ≤ 10% |
| Inter-day Precision (%CV) | |
| LLOQ (0.5 ng/mL) | ≤ 15% |
| Low QC (1.5 ng/mL) | ≤ 10% |
| Mid QC (150 ng/mL) | ≤ 10% |
| High QC (400 ng/mL) | ≤ 10% |
| Accuracy (% Bias) | |
| LLOQ (0.5 ng/mL) | ± 20% |
| Low QC (1.5 ng/mL) | ± 15% |
| Mid QC (150 ng/mL) | ± 15% |
| High QC (400 ng/mL) | ± 15% |
| Matrix Effect | Minimal |
| Recovery | Consistent and reproducible |
Conclusion
The described LC-MS/MS method provides a selective and sensitive approach for the quantification of hydroxyebastine in human urine. The use of Hydroxyebastine-d5 as an internal standard ensures high accuracy and precision, making this protocol suitable for pharmacokinetic studies and therapeutic drug monitoring. The detailed experimental procedures and performance characteristics outlined in this application note serve as a valuable resource for laboratories involved in bioanalysis.
References
- 1. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of Hydroxy Ebastine-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Hydroxy Ebastine-d5, a deuterated analog of Hydroxy Ebastine. The inclusion of deuterium atoms provides a valuable tool for researchers studying the pharmacokinetics and metabolism of ebastine, a second-generation H1 receptor antagonist.[1][2][3][4] The primary applications of this compound in an in vitro setting are as an internal standard for quantitative analysis and for comparative metabolic stability studies against its non-deuterated counterpart.
Introduction to Hydroxy Ebastine and the Role of Deuteration
Ebastine is a potent and selective H1 antihistamine that undergoes extensive first-pass metabolism in the liver to form its major active metabolites, including Hydroxy Ebastine and Carebastine.[5] The cytochrome P450 (CYP) enzymes, particularly CYP2J2 and CYP3A4, are primarily responsible for these metabolic conversions. Hydroxy Ebastine is an intermediate metabolite that is further converted to the pharmacologically active Carebastine.
Deuterated compounds, such as this compound, are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution results in a stronger chemical bond, which can slow down metabolic processes involving the cleavage of that bond (the kinetic isotope effect). This property makes deuterated compounds invaluable for:
-
Metabolic Stability Studies: Comparing the rate of metabolism of a deuterated compound to its non-deuterated version to understand metabolic pathways and rates of breakdown.
-
Internal Standards: Serving as ideal internal standards in mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte but distinct mass.
In Vitro Experimental Protocols
The following are detailed protocols for common in vitro experiments utilizing this compound.
Metabolic Stability Assay in Human Liver Microsomes (HLMs)
This assay is designed to determine the rate of metabolism of this compound compared to non-deuterated Hydroxy Ebastine.
Objective: To assess the intrinsic clearance (CLint) and in vitro half-life (t½) of this compound and Hydroxy Ebastine in HLMs.
Materials:
-
This compound
-
Hydroxy Ebastine (non-deuterated)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (e.g., a structurally unrelated deuterated compound) for quenching and sample preparation
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Hydroxy Ebastine in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in 0.1 M phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system at 37°C for 5 minutes.
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound (this compound or Hydroxy Ebastine) to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of this plot.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Expected Results (Hypothetical Data):
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Hydroxy Ebastine | 25.3 | 27.4 |
| This compound | 45.8 | 15.1 |
This table illustrates the expected outcome where the deuterated compound exhibits a longer half-life and lower intrinsic clearance, indicating slower metabolism.
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of this compound to the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the H1 receptor.
Materials:
-
This compound
-
Cell membranes expressing the human H1 receptor
-
Radioligand (e.g., [3H]-pyrilamine)
-
Scintillation cocktail
-
Wash buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Results (Hypothetical Data):
| Compound | H1 Receptor Binding Affinity (Ki, nM) |
| Hydroxy Ebastine | 1.5 |
| This compound | 1.6 |
This table shows that deuteration is not expected to significantly alter the receptor binding affinity.
Visualizing Pathways and Workflows
Metabolic Pathway of Ebastine
Caption: Metabolic pathway of Ebastine to its major metabolites.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
This compound is a critical tool for in vitro investigations into the metabolism and pharmacokinetics of Ebastine. The protocols and data presented here provide a framework for researchers to design and execute experiments to elucidate the metabolic profile and receptor interactions of this important antihistamine. The use of deuterated standards will continue to be a cornerstone of modern drug discovery and development, enabling more precise and informative in vitro studies.
References
- 1. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Involving Hydroxy Ebastine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo context of Hydroxy Ebastine, with a focus on its bioanalysis using Hydroxy Ebastine-d5 as an internal standard. Detailed protocols for sample analysis are provided to facilitate the design and execution of pharmacokinetic and drug metabolism studies.
Introduction to Ebastine and its In Vivo Metabolism
Ebastine is a second-generation antihistamine that is extensively metabolized in vivo to form pharmacologically active metabolites. The primary metabolic pathway involves the hydroxylation of Ebastine to Hydroxy Ebastine, which is then further metabolized to Carebastine.[1][2] Understanding the pharmacokinetics of these metabolites is crucial for evaluating the overall efficacy and safety of Ebastine. In vivo studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of Ebastine and its metabolites.
The antihistaminic and antiallergic effects of Ebastine have been demonstrated in both in vitro and in vivo studies.[3] Clinical trials have shown that Ebastine administered at doses of 10 or 20 mg once daily leads to significant symptom improvement in patients with allergic rhinitis and chronic idiopathic urticaria.[3][4] The pharmacological action of Ebastine is largely attributed to its active metabolite, Carebastine.
The Role of this compound in Bioanalysis
In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving accurate and precise results. This compound, a deuterated analog of Hydroxy Ebastine, is an ideal internal standard for the quantification of Hydroxy Ebastine in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in the analytical process.
Metabolic Pathway of Ebastine
The metabolic conversion of Ebastine to its key metabolites is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic pathway of Ebastine to Hydroxy Ebastine and Carebastine.
Protocol: Quantification of Hydroxy Ebastine in Human Plasma using LC-MS/MS
This protocol describes a general method for the simultaneous determination of Ebastine and its metabolites, including Hydroxy Ebastine, in human plasma using LC-MS/MS with a deuterated internal standard like this compound.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (containing this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions
The following are example MRM transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxy Ebastine | 486.3 | 282.2 |
| This compound (IS) | 491.3 | 287.2 |
| Ebastine | 470.3 | 266.2 |
| Carebastine | 500.3 | 464.3 |
Experimental Workflow for Bioanalysis
The following diagram outlines the typical workflow for a bioanalytical study to quantify Hydroxy Ebastine in plasma samples.
Caption: Workflow for the bioanalysis of Hydroxy Ebastine in in vivo studies.
Data Presentation: Bioanalytical Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of Hydroxy Ebastine. The values are representative and should be established for each specific assay.
| Parameter | Ebastine | Hydroxy Ebastine | Carebastine |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.2 - 200 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.2 | 1 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | > 85% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% | 85 - 115% |
Conclusion
The use of a validated LC-MS/MS method with a deuterated internal standard such as this compound is essential for the accurate and reliable quantification of Hydroxy Ebastine in in vivo studies. The protocols and data presented here provide a framework for researchers to develop and implement robust bioanalytical assays to support the clinical development of Ebastine and related compounds. These studies are critical for understanding the pharmacokinetic profile of the drug and its metabolites, which ultimately informs dosing recommendations and ensures patient safety and efficacy.
References
- 1. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Hydroxy Ebastine-d5 in Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of Hydroxy Ebastine-d5 as an internal standard in the quantitative analysis of its non-labeled counterpart, Hydroxy Ebastine, a primary metabolite of the second-generation antihistamine, Ebastine. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] This document outlines the metabolic pathway of Ebastine, detailed experimental protocols for sample preparation and LC-MS/MS analysis, and relevant quantitative data to facilitate the integration of this compound into metabolite identification and pharmacokinetic studies.
Metabolic Pathway of Ebastine
Ebastine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2J2.[3] The two main metabolic pathways are N-dealkylation and hydroxylation. Hydroxylation of Ebastine leads to the formation of Hydroxyebastine, which is subsequently oxidized to the pharmacologically active carboxylic acid metabolite, Carebastine.[4] Carebastine is metabolically more stable and has a higher plasma concentration than Hydroxyebastine.[4]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: High-Throughput Chromatographic Separation and Quantification of Hydroxy Ebastine and its d5 Analog for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Hydroxy Ebastine (Carebastine) and its deuterated internal standard, Hydroxy Ebastine-d5 (Carebastine-d5), in human plasma. The described protocol is crucial for pharmacokinetic and bioequivalence studies, providing accurate and precise quantification of this major active metabolite of Ebastine. The use of a stable isotope-labeled internal standard ensures high data quality by compensating for matrix effects and variations during sample preparation and analysis.[1][2]
Introduction
Ebastine is a second-generation H1 antihistamine that undergoes rapid and extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, Hydroxy Ebastine, also known as Carebastine.[3] Accurate quantification of Hydroxy Ebastine in biological matrices is essential for evaluating the pharmacokinetic profile of Ebastine. The "gold standard" for such quantitative bioanalysis is LC-MS/MS coupled with the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog.[2][4] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly throughout extraction, chromatography, and ionization, thus correcting for potential analytical variability. This document provides a detailed protocol for the chromatographic separation and quantification of Hydroxy Ebastine using this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the analysis of Hydroxy Ebastine and its d5 analog in plasma is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for Hydroxy Ebastine (Carebastine) and its d5 internal standard. Data is compiled from validated bioanalytical methods.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Hydroxy Ebastine (Carebastine) | This compound (Carebastine-d5) |
| Retention Time | ~1.22 min | ~1.21 min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Q1 (m/z) | 500.6 | 505.6 (approx.) |
| Q3 (m/z) | 167.1 | 167.1 (approx.) |
Note: The exact m/z for the d5 analog may vary slightly based on the specific product.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Performance Characteristic |
| Linearity Range | 1.00 - 300 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | 90.1% - 101.8% |
Experimental Protocols
The following protocols are based on established and validated methods for the quantification of Hydroxy Ebastine in human plasma.
Materials and Reagents
-
Hydroxy Ebastine (Carebastine) reference standard
-
This compound (Carebastine-d5) internal standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Hydroxy Ebastine and this compound and dissolve in methanol to a final volume of 1 mL to prepare individual stock solutions.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of approximately 100 ng/mL.
Sample Preparation (Protein Precipitation Method)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution (~100 ng/mL) and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
-
Column: Synergi™ Hydro-RP 80A (4 µm, 50 mm × 2.0 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.
-
Mobile Phase B: 100% Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 90% B
-
2.0-3.0 min: 90% B
-
3.0-3.1 min: 90% to 30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hydroxy Ebastine: 500.6 → 167.1
-
This compound: ~505.6 → ~167.1 (instrument-specific optimization may be required)
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput approach for the chromatographic separation and quantification of Hydroxy Ebastine and its d5 analog in human plasma. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision required for regulated bioanalysis. This protocol is well-suited for pharmacokinetic studies and other applications in drug development that require robust bioanalytical data.
References
Preparation of Hydroxy Ebastine-d5 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of Hydroxy Ebastine-d5, a deuterated internal standard essential for the accurate quantification of Hydroxy Ebastine in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Hydroxy Ebastine is the primary active metabolite of Ebastine, a second-generation H1 histamine antagonist. For pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard, such as this compound, is crucial for achieving precise and accurate analytical results. This application note outlines the necessary materials, equipment, and step-by-step procedures for the preparation of a primary stock solution and subsequent working solutions of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is vital for accurate weighing and solvent selection.
Table 1: Chemical and Physical Data of this compound
| Property | Value |
| Chemical Name | 4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone |
| CAS Number | 1189954-07-1[1][2] |
| Molecular Formula | C₃₂H₃₄D₅NO₃ |
| Molecular Weight | 490.69 g/mol [1][2] |
| Appearance | Yellow Solid[1] |
| Solubility | Soluble in Chloroform, Methanol |
| Storage Temperature | -20°C |
Experimental Protocols
Materials and Equipment
-
This compound (neat powder)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance (4-5 decimal places)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator
-
Amber glass vials with PTFE-lined caps for storage
Preparation of Primary Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol.
Workflow for Primary Stock Solution Preparation
Caption: Workflow for preparing a 1 mg/mL primary stock solution.
Procedure:
-
Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the weighed powder into a 1 mL Class A volumetric flask.
-
Add approximately 0.7 mL of methanol to the volumetric flask.
-
Vortex and/or sonicate the flask until the solid is completely dissolved.
-
Once dissolved, bring the solution to the final volume of 1 mL with methanol.
-
Cap the flask and mix the solution thoroughly by inverting the flask several times.
-
Transfer the solution to a properly labeled amber glass vial and store at -20°C. A stock solution of the related compound ebastine in methanol has been found to be stable for at least two weeks when kept in a refrigerator.
Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution to the desired concentrations for spiking into calibration standards and quality control samples. The final concentration of the internal standard should be optimized based on the specific analytical method and the expected concentration range of the analyte. A general recommendation is to use an internal standard concentration in the lower third of the calibration curve range.
Example Dilution Scheme:
The following table illustrates an example of a serial dilution to prepare a range of working solutions from the 1 mg/mL primary stock.
Table 2: Example Serial Dilution for Working Solutions
| Working Solution ID | Concentration (µg/mL) | Volume of Higher Conc. Solution | Final Volume (mL) | Diluent |
| WS-1 | 100 | 1 mL of 1 mg/mL Stock | 10 | Methanol |
| WS-2 | 10 | 1 mL of WS-1 | 10 | Methanol |
| WS-3 | 1 | 1 mL of WS-2 | 10 | Methanol |
| WS-4 | 0.1 (100 ng/mL) | 1 mL of WS-3 | 10 | Methanol |
| WS-5 | 0.01 (10 ng/mL) | 1 mL of WS-4 | 10 | Methanol |
Logical Relationship for Dilution Calculation
References
Troubleshooting & Optimization
Technical Support Center: Quantification of Hydroxy Ebastine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential matrix effects encountered during the quantification of Hydroxy Ebastine using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of Hydroxy Ebastine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Hydroxy Ebastine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][4]
Q2: What are the common sources of matrix effects in bioanalytical samples?
A2: The primary sources of matrix effects in biological fluids like plasma are phospholipids from cell membranes, along with salts, endogenous metabolites, and proteins. Inadequate sample preparation is a major contributor to the presence of these interfering substances in the final extract injected into the LC-MS/MS system.
Q3: How can I determine if my Hydroxy Ebastine assay is experiencing matrix effects?
A3: Two primary experimental methods are used to assess matrix effects: the post-column infusion method for qualitative assessment and the post-extraction spike method for quantitative evaluation. The post-column infusion experiment helps to identify at which retention times co-eluting matrix components cause ion suppression or enhancement. The post-extraction spike method quantifies the extent of these effects by comparing the analyte's response in a pure solution to its response in a blank matrix extract spiked with the analyte after extraction.
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) for Hydroxy Ebastine sufficient to overcome matrix effects?
A4: A SIL-IS, such as Hydroxy Ebastine-d6, is the preferred method for compensating for matrix effects. Since the SIL-IS is chemically almost identical to the analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement. By calculating the analyte-to-IS peak area ratio, the variability introduced by matrix effects can be normalized. However, it is still crucial to minimize matrix effects as much as possible, as significant ion suppression can lead to a loss of sensitivity even with a SIL-IS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for Hydroxy Ebastine and its internal standard. | Significant ion suppression due to co-eluting matrix components. | - Optimize Sample Preparation: Switch from protein precipitation to a more rigorous cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids and other interferences. - Modify Chromatography: Adjust the LC gradient to achieve better separation between Hydroxy Ebastine and the region of ion suppression. |
| Inconsistent results and poor precision. | Variable matrix effects between different sample lots or individual samples. | - Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect across at least six different lots of the biological matrix to ensure consistency. - Improve Sample Cleanup: A more robust sample preparation method will reduce the variability in matrix components between samples. |
| High background noise or interfering peaks. | Incomplete removal of matrix components or presence of contaminants. | - Refine SPE/LLE Method: Optimize the wash and elution steps in your SPE or LLE protocol to improve selectivity for Hydroxy Ebastine. - Check Reagents and Solvents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants. |
| Analyte recovery is low or inconsistent. | Suboptimal extraction conditions. | - For SPE: Ensure proper conditioning and equilibration of the cartridge. Optimize the pH and composition of the loading, washing, and elution solvents. - For LLE: Adjust the pH of the sample and the choice of organic solvent to improve the partitioning of Hydroxy Ebastine. |
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for Hydroxy Ebastine Quantification
| Parameter | Low QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |
| Matrix Factor (MF) | |||
| Lot 1 | 0.95 | 0.98 | CV ≤ 15% |
| Lot 2 | 0.92 | 0.96 | |
| Lot 3 | 1.03 | 1.01 | |
| Lot 4 | 0.97 | 0.99 | |
| Lot 5 | 0.94 | 0.95 | |
| Lot 6 | 1.05 | 1.04 | |
| Mean MF | 0.98 | 0.99 | |
| CV (%) | 5.1% | 3.2% | |
| IS Normalized MF | 1.01 | 1.00 | CV ≤ 15% |
| Recovery (%) | Consistent and precise | ||
| Replicate 1 | 85.2 | 88.1 | |
| Replicate 2 | 87.5 | 86.9 | |
| Replicate 3 | 86.1 | 89.0 | |
| Mean Recovery (%) | 86.3 | 88.0 | |
| CV (%) | 1.3% | 1.2% |
Note: These are example data based on typical acceptance criteria in bioanalytical method validation guidelines. The Matrix Factor is calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. A value close to 1 indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples at two concentration levels (Low and High QC):
-
Set A (Neat Solution): Spike Hydroxy Ebastine and its SIL-IS into the final reconstitution solvent.
-
Set B (Post-Spike in Matrix): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike Hydroxy Ebastine and its SIL-IS into the final extract.
-
Set C (Pre-Spike in Matrix): Spike Hydroxy Ebastine and its SIL-IS into the biological matrix before starting the sample preparation procedure.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery :
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
-
Set up a continuous infusion of a standard solution of Hydroxy Ebastine into the LC flow path after the analytical column and before the mass spectrometer ion source, using a T-junction.
-
Establish a stable baseline signal for the infused Hydroxy Ebastine.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline signal of the infused Hydroxy Ebastine. Any significant dip in the signal indicates ion suppression at that retention time, while a significant increase indicates ion enhancement.
Visualizations
Caption: Workflow for the identification of matrix effects.
References
- 1. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Hydroxy Ebastine-d5 & Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for overcoming ion suppression in LC-MS/MS analysis using Hydroxy Ebastine-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect that frequently occurs in liquid chromatography-mass spectrometry (LC-MS/MS). It is a phenomenon where the signal of the target analyte (e.g., Hydroxy Ebastine) is reduced because of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4] These interfering components, such as phospholipids, salts, or metabolites, compete with the analyte for ionization in the MS source, leading to a decrease in the number of analyte ions that reach the detector.[5] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.
Q2: What is this compound, and how does it function as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of Hydroxy Ebastine (also known as Carebastine), where five hydrogen atoms have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis. Because the physical and chemical properties of this compound are nearly identical to the unlabeled analyte, it behaves similarly during sample extraction, chromatography, and ionization.
Q3: How does using this compound help overcome ion suppression?
A3: The core principle behind using a SIL-IS like this compound is that it co-elutes with the target analyte and experiences the same degree of ion suppression or enhancement. While the absolute signal intensity of both the analyte and the IS may fluctuate between samples due to matrix effects, their ratio should remain constant. By calculating the peak area ratio of Hydroxy Ebastine to this compound, the variability introduced by ion suppression is normalized, allowing for accurate and precise quantification of the analyte.
Q4: What are the primary causes of ion suppression when analyzing biological samples?
A4: The most common causes are endogenous components from the biological matrix that are not removed during sample preparation. In plasma analysis, phospholipids are a major culprit. Other sources include salts, proteins, and co-administered drugs or their metabolites. Poor chromatographic separation can also lead to co-elution of these matrix components with the analyte of interest, causing suppression.
Q5: Besides using a SIL-IS, what other strategies can minimize ion suppression?
A5: Several strategies can be employed to reduce matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from the regions of ion suppression is a common and effective approach.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening their suppressive effects.
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression than electrospray ionization (ESI).
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for Hydroxy Ebastine, even with this compound.
This guide provides a systematic approach to diagnosing and resolving signal instability potentially caused by severe ion suppression.
| Step | Action | Rationale |
| 1 | Verify Co-elution | Confirm that the chromatographic peaks for Hydroxy Ebastine and this compound have identical retention times. A slight shift can expose them to different matrix environments, defeating the purpose of the SIL-IS. |
| 2 | Assess the Matrix Effect | Conduct a post-column infusion experiment (see Protocol 1) to identify the chromatographic regions where ion suppression occurs. Inject a blank, extracted matrix sample and observe for dips in the stable baseline signal of an infused standard. This will confirm if your analyte is eluting in a suppression zone. |
| 3 | Quantify the Matrix Effect | Perform a quantitative matrix factor assessment (see Protocol 2). This involves comparing the analyte's response in a post-extraction spiked blank matrix to its response in a neat solution. A matrix factor of <1 indicates suppression. |
| 4 | Optimize Chromatography | If the analyte peak is in a suppression zone, adjust the LC gradient, mobile phase composition, or column chemistry to shift the retention time of Hydroxy Ebastine and its IS away from that zone. |
| 5 | Improve Sample Cleanup | If suppression is widespread or severe, enhance the sample preparation method. Transitioning from protein precipitation to a more rigorous method like SPE can significantly reduce matrix interferences. |
Quantitative Data Summary
When a validated LC-MS/MS method uses a SIL-IS like this compound, it should meet regulatory criteria for precision and accuracy, demonstrating that matrix effects have been successfully compensated for. The tables below summarize typical acceptance criteria and representative data for the quantification of Hydroxy Ebastine (Carebastine) using a deuterated internal standard.
Table 1: Typical Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Limit |
| Precision (%CV) | Within ±15% (±20% at LLOQ) |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Matrix Factor | CV of IS-normalized matrix factor across lots should be ≤15% |
| Recovery | Should be consistent and reproducible |
CV: Coefficient of Variation; RE: Relative Error; LLOQ: Lower Limit of Quantification.
Table 2: Representative Precision and Accuracy Data for Hydroxy Ebastine (Carebastine) Analysis
| Analyte | Spiked Plasma Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Hydroxy Ebastine | 1.0 (LLOQ) | 6 | 1.05 | 105.0 | 8.7 |
| 3.0 (Low QC) | 6 | 2.89 | 96.3 | 6.5 | |
| 150 (Mid QC) | 6 | 154.2 | 102.8 | 4.1 | |
| 250 (High QC) | 6 | 241.5 | 96.6 | 5.3 |
Data is representative and compiled based on typical performance characteristics of validated bioanalytical methods.
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression via Post-Column Infusion
-
System Setup: Configure the LC-MS/MS system as usual. Place a T-junction between the analytical column and the mass spectrometer's ion source.
-
Infusion: Use a syringe pump to deliver a standard solution of Hydroxy Ebastine (at a mid-range concentration) at a low, constant flow rate (e.g., 10 µL/min) into the T-junction.
-
Establish Baseline: Allow the infused standard to enter the mass spectrometer directly, without any injection on the LC. This will generate a stable, elevated signal baseline.
-
Injection: Once the baseline is stable, inject a blank, extracted biological sample (e.g., protein-precipitated plasma).
-
Analysis: Monitor the baseline signal of the infused standard throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression caused by co-eluting matrix components.
Protocol 2: Quantitative Assessment of Matrix Factor
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Hydroxy Ebastine and this compound into the final mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the extracted, clean supernatant/eluate with Hydroxy Ebastine and this compound to the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the analytes before the extraction process. (This set is for calculating recovery).
-
-
Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate as the ratio of the analyte peak area in Set B to the mean peak area in Set A. An MF < 1 indicates suppression; > 1 indicates enhancement.
-
IS-Normalized MF: Calculate the MF for the analyte and the IS, then divide the analyte MF by the IS MF. This value should be close to 1.0.
-
Recovery: Calculate as the ratio of the analyte peak area in Set C to that in Set B.
-
Visualizations
Caption: Workflow for Investigating and Mitigating Ion Suppression.
Caption: Principle of SIL-IS Compensating for Ion Suppression.
Caption: Decision Tree for Troubleshooting Low Analyte Signal.
References
Technical Support Center: Optimizing Hydroxy Ebastine-d5 Analysis
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Hydroxy Ebastine-d5, a deuterated internal standard crucial for quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is the peak shape of my deuterated internal standard, this compound, so important?
A1: The peak shape of a deuterated internal standard is critical for accurate and reproducible quantification in LC-MS assays.[1] An ideal peak is sharp and symmetrical (Gaussian), which allows for precise integration and ensures the analytical method is robust.[2][3] Poor peak shapes, such as tailing or fronting, can compromise resolution, affect the accuracy of peak area calculations, and lead to unreliable data.[1][4] Since the internal standard is used to correct for variations in sample preparation and instrument response, its own chromatographic behavior must be ideal.
Q2: My this compound peak is tailing. What is the most likely cause and how can I fix it?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for basic compounds like Hydroxy Ebastine. The primary cause is often secondary interactions between the basic amine groups on the analyte and acidic residual silanol groups on the surface of traditional silica-based HPLC columns.
Solutions to Mitigate Peak Tailing:
-
Operate at a Low pH: Adjusting the mobile phase to a low pH (e.g., pH 2.5-3.5 using formic acid or trifluoroacetic acid) protonates the silanol groups, minimizing their ability to interact with the positively charged basic analyte.
-
Use a Modern, End-Capped Column: Select a high-purity, silica-based column where the residual silanols have been chemically deactivated ("end-capped"). Columns with polar-embedded phases can also provide shielding for basic compounds and improve peak shape.
-
Add Buffers to the Mobile Phase: Using a buffer system can control the pH and mask residual silanol interactions, leading to reduced peak tailing.
-
Reduce Sample Load: Injecting too much analyte can lead to mass overload, a potential cause of tailing. Try diluting your sample to see if the peak shape improves.
Q3: I am observing peak fronting for this compound. What does this indicate?
A3: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but should be addressed. It is almost always caused by column overload due to injecting a sample that is too concentrated. The excess molecules cannot properly interact with the stationary phase and elute faster, causing the peak to "front."
Solutions to Correct Peak Fronting:
-
Dilute the Sample: The most straightforward solution is to reduce the concentration of your sample. A 1-to-10 dilution can often resolve the issue.
-
Reduce Injection Volume: If diluting the sample is not feasible, reducing the injection volume will decrease the mass of the analyte loaded onto the column.
-
Check Sample Solubility: Poor solubility of the analyte in the mobile phase can also lead to fronting. Ensure your sample solvent is compatible with, and ideally weaker than, the initial mobile phase.
Q4: What causes split or broad peaks, and how can they be resolved?
A4: Split or broad peaks can arise from several instrumental or chemical issues.
-
Split Peaks: This may be caused by a mismatch between the injection solvent and the mobile phase; if the sample solvent is significantly stronger, it can distort the peak. Other causes include a partially blocked column inlet frit or a physical void in the column's packing material.
-
Broad Peaks: These peaks, which are wider than expected, can indicate column deterioration, inefficient separation, or diffusion of the sample. High viscosity of the mobile phase or temperature fluctuations can also contribute to peak broadening.
Q5: How does mobile phase pH specifically affect a basic compound like this compound?
A5: The mobile phase pH is a critical parameter for ionizable compounds. For a basic analyte, operating at a pH close to its pKa can cause it to exist in both ionized and unionized forms, leading to peak splitting or severe tailing. To achieve a good peak shape, it is best to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For basic compounds, this typically means using a low pH (e.g., < 4) to ensure the analyte is fully protonated or a high pH (e.g., > 9, with a pH-stable column) to keep it in its neutral form.
Q6: Could the deuterium labeling in this compound itself cause chromatographic issues?
A6: While deuterated internal standards are designed to be nearly identical to the analyte, minor differences in chromatographic behavior can occur. This is known as the "isotope effect." In reversed-phase chromatography, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts. While this retention time shift is usually minor and does not inherently cause poor peak shape, it is crucial to ensure that the deuterated standard still co-elutes as closely as possible with the analyte to provide the most accurate correction for matrix effects. The position of the deuterium labels should be on stable parts of the molecule to prevent H-D exchange with the solvent.
Troubleshooting Summary
The following table summarizes common peak shape problems for this compound, their probable causes, and recommended solutions.
| Peak Shape Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: Interaction between the basic analyte and acidic silanol groups on the column. | Use a modern, end-capped, or polar-embedded column. Lower the mobile phase pH to 2.5-3.5. |
| Mass Overload: Injecting too much sample mass. | Reduce the injection volume or dilute the sample. | |
| Inappropriate Mobile Phase pH: pH is too close to the analyte's pKa. | Adjust pH to be at least 1.5-2 units away from the pKa. | |
| Peak Fronting | Concentration Overload: Sample is too concentrated in the injection solvent. | Dilute the sample or reduce the injection volume. |
| Poor Sample Solubility: Sample is not fully dissolved in the mobile phase. | Change the sample solvent to be weaker than or matched with the mobile phase. | |
| Split Peaks | Injection Solvent Mismatch: Sample solvent is much stronger than the mobile phase. | Re-dissolve the sample in a weaker solvent or the initial mobile phase. |
| Column Void / Blocked Frit: Physical damage or blockage at the column inlet. | Replace the column; use guard columns and in-line filters to prevent recurrence. | |
| Broad Peaks | Column Degradation: Loss of stationary phase or column efficiency. | Replace the column. |
| Extra-Column Volume: Excessive volume from tubing, fittings, or detector cell. | Use tubing with a smaller internal diameter and minimize connection lengths. | |
| High Mobile Phase Viscosity: | Optimize mobile phase composition or increase column temperature. |
Experimental Protocol: Method Development for Improved Peak Shape
This protocol outlines a systematic approach to optimize an LC-MS method for this compound, focusing on achieving a sharp, symmetrical peak.
1. Column Selection:
-
Start with a modern, high-purity C18 column (e.g., BEH, CSH) with a particle size of 1.7-2.7 µm.
-
These columns offer high efficiency and are often designed to provide excellent peak shape for basic compounds, even at low pH.
-
If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase.
2. Mobile Phase Optimization:
-
Aqueous (A): 0.1% Formic Acid in HPLC-grade water (approx. pH 2.7). This is a standard starting point for basic compounds in positive ion mode ESI-MS.
-
Organic (B): 0.1% Formic Acid in Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
pH Adjustment: If peak tailing is observed, ensure the mobile phase pH is well below the pKa of Hydroxy Ebastine. If necessary, a buffer (e.g., 10 mM ammonium formate adjusted to pH 3) can provide more stable pH control.
3. Gradient Elution:
-
A generic starting gradient can be a linear ramp from 5% to 95% organic phase (B) over 5-10 minutes.
-
Observe the retention time of this compound and adjust the gradient slope to ensure it is well-resolved from other components and has sufficient time to elute with a good shape. A shallower gradient around the elution time of the analyte can improve peak shape.
4. Sample Preparation and Injection:
-
Solvent: Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). Injecting in a strong solvent like pure acetonitrile can cause peak distortion.
-
Concentration: Prepare a working solution of the deuterated internal standard at a concentration that provides a strong but not saturating signal in the mass spectrometer. If fronting is observed, dilute this solution.
5. System Check:
-
Ensure the system's extra-column dead volume is minimized. Use narrow-bore (e.g., 0.125 mm or 0.005") PEEK tubing for all connections between the injector, column, and detector. Ensure fittings are properly tightened to avoid leaks and dead volume.
Visualization of Troubleshooting Workflow
Troubleshooting workflow for poor chromatographic peak shape.
References
Technical Support Center: Hydroxy Ebastine-d5 Analysis
Topic: Troubleshooting Low Recovery of Hydroxy Ebastine-d5 in Bioanalytical Extraction
This guide is designed for researchers, scientists, and drug development professionals encountering low recovery of the internal standard (IS), this compound, during sample preparation for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its consistent recovery critical?
This compound is a stable isotope-labeled (SIL) version of Hydroxy Ebastine (also known as Carebastine), the primary active metabolite of the antihistamine Ebastine. It serves as an ideal internal standard in bioanalytical methods, particularly those using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
Consistent recovery is critical because the fundamental assumption of using an internal standard is that it behaves identically to the analyte of interest throughout the entire analytical process (extraction, injection, and ionization).[3][4] If the IS recovery is low or variable, it signals a problem in the method that could compromise the accuracy and precision of the final quantitative results for the analyte.
Q2: My this compound recovery is low in my Liquid-Liquid Extraction (LLE) protocol. What are the common causes and solutions?
Low recovery in LLE often points to issues with solvent choice, pH control, or the physical separation process.
-
Incorrect pH: Hydroxy Ebastine is a basic compound. Its solubility in aqueous and organic solvents is highly dependent on pH. For efficient extraction into an organic solvent, the aqueous sample should be made basic to ensure the molecule is in its neutral, more lipophilic form. Conversely, an acidic pH will protonate the molecule, increasing its aqueous solubility. Many published methods for ebastine and its metabolites use a pH-switching mechanism: an initial wash under one pH condition followed by extraction at another.
-
Solution: Systematically evaluate the pH of your sample before and during extraction. Ensure the pH is sufficiently high (e.g., >9) to deprotonate Hydroxy Ebastine before adding the organic extraction solvent.
-
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent must be well-matched to the analyte. While this compound is soluble in methanol and chloroform, common LLE solvents include ethyl acetate or mixtures like diethylether and dichloromethane.
-
Solution: Test a panel of solvents with varying polarities (e.g., hexane, methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane) to find the one that provides the best recovery.
-
-
Emulsion Formation: Overly vigorous mixing or high concentrations of proteins and lipids can lead to the formation of an emulsion layer between the aqueous and organic phases. This emulsion can trap the analyte and IS, preventing complete phase separation and leading to low recovery.
-
Solution: Try a gentler mixing technique (e.g., gentle inversion instead of high-speed vortexing). Centrifugation at higher speeds or for longer durations can also help break emulsions.
-
Q3: I'm using Solid-Phase Extraction (SPE) and observing low recovery. How can I troubleshoot this?
For SPE, low recovery can occur at any of the four main steps. A systematic investigation is the best approach.
-
Incorrect Sorbent Choice: The sorbent material must have the appropriate chemistry to retain the analyte. For Hydroxy Ebastine, a reverse-phase (C8, C18) or a mixed-mode cation exchange sorbent could be effective.
-
Improper Conditioning/Equilibration: Failure to properly wet and prepare the sorbent bed can lead to inconsistent and poor retention of the analyte.
-
Analyte Breakthrough (Loading/Washing): The IS may not be retained on the sorbent if the sample pH is incorrect or if the wash solvent is too strong, causing it to elute prematurely with interferences.
-
Incomplete Elution: The elution solvent may be too weak to fully desorb the IS from the sorbent.
Solution: Perform a fraction analysis to pinpoint the step causing the loss. Collect the flow-through from the loading step, each wash solution, and the final eluate in separate tubes. Analyze each fraction to determine where the this compound is being lost (see Protocol 1).
Q4: Could matrix effects be the cause of an apparent low recovery of this compound?
Yes. This is a critical factor in LC-MS analysis. Matrix effects occur when co-eluting compounds from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and IS in the mass spectrometer source.
-
Ion Suppression: This is the most common scenario, where matrix components reduce the ionization efficiency, leading to a lower signal and what appears to be low recovery.
-
Ion Enhancement: Less commonly, matrix components can boost the ionization efficiency, leading to an artificially high signal.
Even though a SIL-IS like this compound is expected to experience the same matrix effects as the unlabeled analyte, differential effects can occur, especially if they have slight chromatographic separation.
Solution: Evaluate matrix effects directly using a post-extraction spike experiment (see Protocol 3). If significant ion suppression is observed, improve the sample cleanup procedure (e.g., switch from protein precipitation to LLE or SPE) or optimize chromatography to separate the analyte from the interfering matrix components.
Q5: Is it possible for the deuterium labels on this compound to be lost during extraction?
This phenomenon, known as isotopic exchange, can occur if the deuterium atoms are located on positions of the molecule that are chemically labile (prone to exchanging with protons from the solvent). This is more likely to happen under harsh chemical conditions, such as exposure to strong acids or bases. While reputable manufacturers design SIL standards to have labels on stable positions, it is a possibility to consider if your protocol involves extreme pH.
Solution: If isotopic exchange is suspected, try using milder pH conditions during extraction. If the problem persists, consult the manufacturer's technical data sheet or contact them directly to inquire about the stability of the labeled positions.
Troubleshooting Guide
The table below summarizes potential causes of low this compound recovery and the recommended actions.
| Observation | Potential Cause | Recommended Solution(s) |
| Low recovery in LLE | Incorrect pH of the aqueous phase. | Adjust sample pH to >9 before extraction to ensure this compound is in its neutral form. |
| Suboptimal organic solvent. | Test solvents of varying polarity (e.g., MTBE, Ethyl Acetate, Dichloromethane). | |
| Emulsion formation. | Use gentler mixing; increase centrifugation time/speed; consider a salt-out LLE. | |
| Low recovery in SPE | Analyte breakthrough during loading or washing. | Check sample pH. Use a weaker wash solvent. Perform fraction analysis (Protocol 1). |
| Incomplete elution. | Use a stronger elution solvent (e.g., increase organic content or add a modifier like ammonia for basic compounds). | |
| Improper sorbent conditioning. | Ensure the sorbent is fully wetted with the conditioning and equilibration solvents as per the manufacturer's protocol. | |
| Signal is low or variable across different samples | Matrix effects (ion suppression). | Improve sample cleanup (e.g., switch from protein precipitation to SPE). Optimize chromatography. Quantify the effect using Protocol 3. |
| Inconsistent results, poor accuracy | Isotopic exchange due to harsh pH. | Use milder acidic/basic conditions during extraction. |
| Purity of Internal Standard. | Verify the purity of the IS. Assess its contribution to the analyte signal by injecting a blank sample spiked only with the IS. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Extraction Recovery (Fraction Collection)
This protocol is used to identify which step in an extraction procedure (LLE or SPE) is responsible for the loss of the internal standard.
-
Spike Blank Matrix: Add this compound at the working concentration to a blank matrix sample (e.g., plasma).
-
Perform Extraction: Process the spiked sample through your entire LLE or SPE procedure.
-
Collect All Fractions: Crucially, collect every liquid fraction into separate, clearly labeled tubes.
-
For LLE: Collect the post-extraction aqueous layer, any wash solutions, and the final organic eluate.
-
For SPE: Collect the sample flow-through, each wash solution, and the final eluate.
-
-
Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.
-
Calculate Distribution: Determine the percentage of the IS in each fraction. This will reveal if it was lost during loading/washing (breakthrough) or if it remained bound to the sorbent or in the aqueous phase (incomplete elution/extraction).
Protocol 2: General-Purpose Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on common principles for extracting basic compounds like Hydroxy Ebastine from biological fluids.
-
Sample Aliquoting: To 200 µL of plasma sample, add the this compound internal standard solution.
-
Basification: Add 50 µL of a basic solution (e.g., 1M Sodium Hydroxide) to adjust the sample pH to >9. Vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mix and Centrifuge: Vortex the mixture for 2-5 minutes, followed by centrifugation (e.g., 4000 x g for 10 minutes) to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Protocol 3: Investigating Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound (and the analyte) into the final mobile phase/reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your method. After evaporation, reconstitute the dried extracts with the same solution used for Set A.
-
Set C (Full Extraction): Spike the same six lots of blank matrix with this compound (and the analyte) before extraction and process them through the entire method.
-
-
Analyze and Calculate:
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across the different lots should ideally be ≤15%.
-
Visualizations
Caption: A logical workflow for troubleshooting low internal standard recovery.
Caption: Principle of pH-based Liquid-Liquid Extraction for this compound.
Caption: How matrix components can suppress the signal of both analyte and IS.
References
Technical Support Center: Hydroxy Ebastine-d5 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the analysis of Hydroxy Ebastine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
Contamination in the analysis of this compound can originate from various sources, broadly categorized as environmental, instrumental, and procedural.[1][2] Key sources include:
-
Solvents and Reagents: Impurities in solvents like acetonitrile, methanol, and water, as well as additives like formic acid or ammonium acetate, can introduce background noise and interfering peaks.[2][3][4]
-
Sample Handling and Preparation: Contaminants can be introduced from labware (e.g., plasticizers like phthalates from tubes or plates), personal care products, and cross-contamination between samples. Improper handling and storage can also lead to sample degradation and the introduction of contaminants.
-
LC-MS System: The instrument itself can be a source of contamination. This includes carryover from previous injections, leaching from tubing and fittings, and contamination from the autosampler, column, or mass spectrometer ion source.
-
Laboratory Environment: Airborne particles, dust, and vapors in the laboratory can settle into samples and solvents, leading to contamination.
Q2: I am observing a peak at the same retention time as this compound in my blank injections. What could be the cause?
This phenomenon, known as carryover, is a common issue in LC-MS analysis. It occurs when remnants of an analyte from a previous injection are retained in the system and elute in subsequent runs. Potential sources of carryover include:
-
Autosampler: Residue in the injection needle, syringe, or sample loop.
-
Injection Valve: Adsorption of the analyte onto the valve surfaces.
-
Column: Strong retention of the analyte on the stationary phase.
-
Ion Source: Contamination of the ion source components.
To address carryover, it is crucial to implement a rigorous wash protocol for the autosampler and injection system between samples. Using a strong organic solvent or a solvent mixture that effectively solubilizes Hydroxy Ebastine can help minimize this issue.
Q3: Can the non-deuterated form of Hydroxy Ebastine interfere with the analysis of this compound?
Yes, the presence of unlabeled Hydroxy Ebastine can interfere with the analysis of the deuterated internal standard. This can occur through several mechanisms:
-
Isotopic Contribution: The natural isotopic abundance of elements in the unlabeled compound can contribute to the signal of the deuterated analogue, particularly if the mass difference is small.
-
Co-elution and Ion Suppression: If the unlabeled form is present at high concentrations, it can co-elute with the deuterated standard and cause ion suppression in the mass spectrometer source, leading to inaccurate quantification.
It is essential to use a high-purity deuterated standard and to assess the level of isotopic crosstalk during method development.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving contamination issues in your this compound analysis.
Initial Assessment: Identifying the Contamination
The first step is to determine the nature and source of the contamination.
Workflow for Contamination Identification
Caption: A logical workflow to systematically identify the source of contamination.
Common Contaminants and Their Sources
The following table summarizes common contaminants observed in LC-MS analysis, their potential sources, and their monoisotopic masses. This information can aid in the tentative identification of unknown peaks in your chromatograms.
| Contaminant | Common Source(s) | Monoisotopic Mass (m/z) [M+H]+ |
| Plasticizers | ||
| Di-n-butyl phthalate (DBP) | Plastic labware (e.g., tubes, plates), solvent tubing | 279.1596 |
| Di(2-ethylhexyl) phthalate (DEHP) | Plastic labware, flooring, environmental | 391.2848 |
| Solvent/Mobile Phase Related | ||
| Polyethylene glycol (PEG) | Solvents, detergents, personal care products | Variable (repeating unit of 44.0262 Da) |
| Triethylamine (TEA) | Mobile phase additive, cleaning solutions | 102.1283 |
| Dimethylformamide (DMF) | Solvent | 74.0606 |
| Personal Care Products | ||
| Slip agents (e.g., Erucamide) | Gloves, plastic bags | 338.3423 |
| Siloxanes | Hand lotions, hair products, vacuum pump oil | Variable |
Data sourced from common LC-MS contaminant lists.
Systematic Troubleshooting Steps
Problem: Unexpected peaks in the chromatogram.
Logical Relationship of Contamination Sources
Caption: The relationship between contamination sources, pathways, and their analytical impact.
-
Isolate the Source: Follow the "Workflow for Contamination Identification" diagram to systematically pinpoint the origin of the contamination (sample, autosampler, LC, or MS).
-
Solvent and Reagent Check:
-
Use high-purity, LC-MS grade solvents and reagents.
-
Prepare fresh mobile phases daily.
-
Filter mobile phases containing non-volatile additives.
-
If contamination is suspected from solvents, replace them with a fresh batch from a different lot number.
-
-
Sample Preparation and Handling:
-
Use high-quality polypropylene labware to minimize plasticizer leaching.
-
Rinse all glassware and labware with a high-purity solvent before use.
-
Wear powder-free nitrile gloves.
-
Maintain a clean workspace and consider preparing samples in a fume hood or clean bench to avoid environmental contamination.
-
-
LC-MS System Cleaning:
-
Autosampler and Injection Port: Implement a robust needle wash protocol using a strong solvent. The wash solution should be strong enough to dissolve this compound effectively.
-
Column: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If contamination persists, consider replacing the column.
-
Ion Source: Clean the ion source components according to the manufacturer's recommendations.
-
Experimental Protocols
General Protocol for Sample Preparation (Plasma)
This protocol outlines a general procedure for the extraction of this compound from plasma, with an emphasis on minimizing contamination.
Experimental Workflow for Sample Preparation
Caption: A typical workflow for plasma sample preparation for LC-MS/MS analysis.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot a specific volume (e.g., 100 µL) of plasma into a clean polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of this compound internal standard solution to each sample, blank, and quality control sample.
-
Protein Precipitation: Add three to four volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of clean polypropylene tubes, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Note: A validated method for the simultaneous determination of ebastine and its metabolites, including hydroxyebastine, in plasma has been reported using liquid-liquid extraction with a mixture of diethyl ether and dichloromethane. The choice of extraction method will depend on the specific requirements of the assay.
General LC-MS/MS Parameters
While specific parameters need to be optimized for your instrument and application, the following provides a general starting point for the analysis of Hydroxy Ebastine.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for Hydroxy Ebastine have been reported as m/z 486.7 → 167.1. The transitions for this compound would be shifted by +5 Da.
By following these guidelines and systematically troubleshooting any issues that arise, researchers can minimize contamination and ensure the accuracy and reliability of their this compound analysis.
References
Technical Support Center: Hydroxy Ebastine-d5
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Hydroxy Ebastine-d5 in solution. The following sections offer troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in its solid form?
For long-term storage, it is recommended to store solid this compound at -20°C, protected from light and moisture.
Q2: How should I prepare stock solutions of this compound?
Stock solutions should be prepared in a high-purity, anhydrous solvent such as methanol or acetonitrile. To minimize the risk of degradation, it is advisable to prepare fresh solutions before use. If storage of a stock solution is necessary, it should be stored at -20°C in a tightly sealed, light-protected vial.
Q3: What is the expected stability of this compound in solution?
While specific stability data for this compound is not extensively available, general principles suggest that deuterated compounds exhibit greater metabolic stability due to the stronger Carbon-Deuterium bond compared to the Carbon-Hydrogen bond.[][2][3][4][5] This can lead to a reduced rate of metabolism and a longer half-life. The stability of its non-deuterated parent compound, Ebastine, has been studied under various conditions and can provide some guidance.
Q4: How does the hydroxyl group affect the stability of the molecule?
The presence of a hydroxyl group can influence the molecule's stability, potentially making it more susceptible to oxidation or other degradation pathways compared to the parent drug, Ebastine. The position of the hydroxyl group is a critical factor in determining its impact on stability.
Q5: Can I expect any isotopic exchange (H-D exchange) to occur in solution?
Isotopic exchange is a possibility, especially in protic solvents (e.g., water, methanol) or under acidic or basic conditions. To minimize this risk, it is recommended to use aprotic or deuterated solvents where possible and to maintain a neutral pH. Storing solutions at low temperatures can also help to reduce the rate of exchange.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in LC-MS) | 1. Degradation of this compound in solution. 2. Adsorption of the compound to container surfaces. 3. Incomplete dissolution of the solid material. | 1. Prepare fresh solutions for each experiment. Verify the stability of the compound under your specific experimental conditions (solvent, pH, temperature). 2. Use silanized glass vials or polypropylene tubes to minimize adsorption. 3. Ensure complete dissolution by vortexing and/or sonicating the solution. |
| Appearance of unexpected peaks in chromatogram | 1. Formation of degradation products. 2. Presence of impurities in the solvent or from the container. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Use high-purity solvents and clean containers. Run a solvent blank to identify any background peaks. |
| Loss of isotopic purity | 1. Hydrogen-Deuterium (H-D) exchange with the solvent or atmospheric moisture. | 1. Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous, aprotic, or deuterated solvents. Avoid acidic or basic conditions that can catalyze exchange. |
Stability Data Summary
The following tables summarize the expected stability of this compound based on published data for Ebastine and general knowledge of deuterated and hydroxylated compounds. This information should be used as a guideline, and it is recommended to perform stability studies under your specific experimental conditions.
Table 1: Estimated Stability of this compound in Solution under Different pH Conditions
| pH | Condition | Expected Stability | Reference for Ebastine |
| Acidic (e.g., pH 1.2) | 37°C | Likely to undergo degradation. The rate may be slower than Ebastine due to deuteration. | Ebastine shows degradation in acidic solutions. |
| Neutral (e.g., pH 7.0) | 25°C | Expected to be relatively stable for short-term experiments. | - |
| Alkaline (e.g., pH 9.0) | 25°C | Potential for degradation, particularly hydrolysis. | Ebastine is susceptible to alkaline-induced degradation. |
Table 2: Estimated Stability of this compound under Other Stress Conditions
| Condition | Stressor | Expected Stability | Reference for Ebastine |
| Photostability | UV Light | Susceptible to degradation. | Ebastine degrades under UV light. |
| Oxidative Stress | H₂O₂ | The hydroxyl group may increase susceptibility to oxidation. | Ebastine is known to degrade under oxidative conditions. |
| Thermal Stress | Elevated Temperature | Degradation rate will increase with temperature. | - |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable anhydrous solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at a controlled temperature.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with UV or MS detection.
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
-
Determine the degradation rate under each condition.
Caption: Experimental workflow for a forced degradation study.
Logical Relationships
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Optimizing MS/MS Transitions for Hydroxy Ebastine-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) transitions for Hydroxy Ebastine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MS/MS transitions for this compound?
For this compound, the recommended starting point for MRM transitions is based on the transitions of the non-deuterated analyte. The precursor ion (Q1) will be the protonated molecule of this compound. The most intense and stable product ion (Q3) from the fragmentation of the non-deuterated Hydroxy Ebastine is typically selected.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Hydroxy Ebastine | 486.7 | 167.1 | Published transition.[1] |
| This compound | 491.7 | 167.1 | Predicted starting point. The precursor ion is shifted by +5 Da due to the five deuterium atoms. The product ion is often the same if the deuterium labels are on a part of the molecule that is not lost during fragmentation. |
Q2: How do I optimize the declustering potential (DP) and collision energy (CE) for this compound?
Optimization of the declustering potential (DP) and collision energy (CE) is critical for maximizing the signal intensity of your analyte and internal standard. A systematic approach involves infusing a standard solution of this compound into the mass spectrometer and varying these parameters. An overly high DP can cause premature fragmentation, while an optimized CE is crucial for achieving the desired fragmentation and maximizing the product ion signal.
Q3: I am observing a different retention time for Hydroxy Ebastine and this compound. Is this normal?
Yes, a slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While minor shifts are generally acceptable, significant separation can compromise the internal standard's ability to compensate for matrix effects accurately. If the shift is substantial, chromatographic method optimization may be necessary.
Q4: My calibration curve is non-linear at high concentrations. What could be the cause?
Non-linearity at higher concentrations can be due to several factors:
-
Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, which can lead to a disproportionate response.
-
Isotopic Interference ("Cross-talk"): Natural isotopes of Hydroxy Ebastine can contribute to the signal of this compound, especially if the mass difference is small. Using an internal standard with a higher degree of deuteration (like d5) helps minimize this.
-
Detector Saturation: The detector may be saturated by the high ion intensity.
Solutions include diluting the samples, using a less abundant product ion for quantification, or adjusting the internal standard concentration.
Q5: What should I do if I suspect deuterium exchange is occurring?
Deuterium exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the solvent or matrix, can lead to inaccurate results. This is more likely if the deuterium labels are on labile positions like hydroxyl or amine groups.
To troubleshoot:
-
Evaluate Solvent Stability: Incubate the internal standard in your sample diluent and mobile phase for a period equivalent to your analytical run time and re-inject to see if the signal of the unlabeled analyte increases.
-
Choose a Stably Labeled Standard: Ensure the deuterium labels on this compound are on stable positions, such as the carbon backbone, to prevent exchange.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity | Suboptimal MS/MS parameters. | Follow the detailed experimental protocol to optimize declustering potential (DP) and collision energy (CE). |
| Poor ionization efficiency. | Adjust ion source parameters (e.g., temperature, gas flows, spray voltage). Ensure the mobile phase is compatible with efficient ionization (e.g., appropriate pH and additives). | |
| Matrix suppression. | Perform a matrix effect evaluation. Improve sample clean-up procedures (e.g., solid-phase extraction). | |
| Poor Peak Shape | Chromatographic issues. | Optimize the LC method (e.g., gradient, flow rate, column chemistry). |
| Co-elution with an interfering compound. | Modify the chromatographic method to improve separation. | |
| Inaccurate Quantification | Impure internal standard. | Verify the isotopic and chemical purity of the this compound standard. |
| Inappropriate internal standard concentration. | Optimize the concentration to be within the linear range of the detector and provide a stable signal across the calibration curve. | |
| Deuterium exchange. | Confirm the stability of the deuterium labels in your experimental conditions. |
Experimental Protocols
Protocol: Optimization of MS/MS Parameters for this compound
This protocol describes a systematic approach to optimizing the declustering potential (DP) and collision energy (CE) for this compound using direct infusion.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution for infusion at a concentration of approximately 100-500 ng/mL in a solvent mixture that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Precursor Ion (Q1) Optimization:
-
Set up a direct infusion of the working solution into the mass spectrometer.
-
Perform a Q1 scan to identify the protonated molecular ion of this compound. This should be approximately m/z 491.7.
-
Optimize the declustering potential (DP) by ramping the voltage (e.g., from 20 to 150 V) and monitoring the intensity of the precursor ion. The optimal DP will be the value that gives the maximum intensity for the precursor ion without causing in-source fragmentation.
3. Product Ion (Q3) Selection and Collision Energy (CE) Optimization:
-
Perform a product ion scan by setting the Q1 quadrupole to transmit only the precursor ion (m/z 491.7) and scanning the Q3 quadrupole over a relevant mass range.
-
Identify the most intense and stable product ions. For this compound, the expected major product ion is m/z 167.1.
-
Create an MRM method with the selected precursor and product ion transition (491.7 -> 167.1).
-
Optimize the collision energy (CE) by ramping the voltage (e.g., from 10 to 60 eV) and monitoring the intensity of the product ion. The optimal CE is the value that produces the highest and most stable signal for the product ion.
4. Data Summary for Optimization:
The following tables should be populated with your experimental data to determine the optimal parameters.
Table 1: Declustering Potential (DP) Optimization for this compound (Precursor Ion: 491.7 m/z)
| Declustering Potential (V) | Precursor Ion Intensity (counts) |
| 20 | |
| 40 | |
| 60 | |
| 80 | |
| 100 | |
| 120 | |
| 140 |
Table 2: Collision Energy (CE) Optimization for this compound (Transition: 491.7 -> 167.1 m/z)
| Collision Energy (eV) | Product Ion Intensity (counts) |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| 50 |
Visualizations
Proposed Fragmentation Pathway of Hydroxy Ebastine
The fragmentation of Hydroxy Ebastine is characteristic of butyrophenones. The primary fragmentation occurs at the bond between the carbonyl group and the adjacent carbon of the butyl chain (α-cleavage), leading to the formation of a stable fragment.
Experimental Workflow for MS/MS Optimization
The following workflow outlines the key steps for optimizing the MS/MS transitions for this compound.
References
Technical Support Center: Hydroxy Ebastine Calibration Curve Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Hydroxy Ebastine calibration curves during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve for Hydroxy Ebastine?
A1: Non-linearity in your Hydroxy Ebastine calibration curve can stem from several sources. The most common issues include detector saturation at high concentrations, errors in the preparation of standards, and matrix effects from the sample.[1][2][3][4] It is also possible that the chosen concentration range exceeds the linear dynamic range of the analytical instrument.[2]
Q2: My calibration curve shows a plateau at higher concentrations. What is the likely cause?
A2: A plateau at higher concentrations is a strong indication of detector saturation. This occurs when the amount of analyte reaching the detector exceeds its capacity to provide a proportional response. You may also be overloading the analytical column, leading to peak shape distortion and a non-linear response.
Q3: Why is my calibration curve showing poor reproducibility between runs?
A3: Poor reproducibility can be caused by several factors. Inconsistent sample preparation techniques, such as variations in extraction recovery, can lead to differing concentrations in the final samples. Instability of the standard solutions over time can also be a significant factor. Additionally, fluctuations in instrument performance, such as an unstable detector or autosampler injection volume variability, can contribute to this issue.
Q4: Can the internal standard correct for all sources of non-linearity?
A4: While an internal standard (IS) is crucial for correcting variabilities in sample preparation and injection volume, it may not compensate for all sources of non-linearity. For instance, if the analyte signal is saturating the detector while the IS signal is not, the response ratio will not be linear at high concentrations. It is essential that the IS is chosen carefully and its concentration is appropriate for the analytical range.
Q5: What is an acceptable R² value for a linear calibration curve?
A5: For bioanalytical methods, a correlation coefficient (R²) value of ≥ 0.99 is generally considered acceptable. However, it is important to also visually inspect the calibration curve and the distribution of residuals to ensure there is no systematic deviation from linearity. Regulatory guidelines should also be consulted for specific requirements.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
This is often observed as a flattening of the curve at the upper concentration levels.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a non-linear calibration curve that plateaus at high concentrations.
Experimental Protocols:
-
Protocol 1: Detector Saturation Check
-
Prepare a dilution series of your highest concentration standard.
-
Inject these diluted standards.
-
Observe if the peak areas of the diluted standards fall on the linear portion of the curve. If they do, detector saturation is the likely cause.
-
As a corrective action, narrow the calibration range or dilute samples that are expected to be in the high concentration range.
-
-
Protocol 2: High-End Standard Accuracy Verification
-
Prepare a new stock solution and a fresh set of high-concentration calibration standards from a different weighing of the reference material, if possible.
-
Analyze the newly prepared standards.
-
If the new standards yield a linear response, the original high-concentration standards were likely prepared incorrectly.
-
Issue 2: Poor Correlation Coefficient (R² < 0.99) and Scattered Data Points
This indicates a general lack of precision and accuracy across the calibration range.
Logical Relationship of Potential Causes:
Caption: Diagram illustrating the potential root causes of a poor correlation coefficient and scattered data points.
Experimental Protocols:
-
Protocol 3: Evaluation of Sample Preparation Consistency
-
Prepare at least six replicates of a mid-range Quality Control (QC) sample.
-
Process these samples through the entire sample preparation procedure.
-
Analyze the samples and calculate the coefficient of variation (%CV) of the peak areas or concentration values. A high %CV suggests inconsistency in the sample preparation.
-
Review and optimize the sample preparation steps, ensuring consistent timing, volumes, and mixing.
-
-
Protocol 4: Assessment of Standard and Sample Stability
-
Prepare fresh calibration standards and QC samples.
-
Analyze them immediately after preparation to establish a baseline.
-
Store aliquots of the standards and QC samples under the same conditions as your study samples (e.g., room temperature, refrigerated, or frozen).
-
Re-analyze the stored samples at various time points (e.g., 4, 8, 24 hours) and compare the results to the baseline. Significant degradation will be indicated by a decrease in response.
-
Quantitative Data Summary
The following tables provide typical parameters for Hydroxy Ebastine analysis based on published literature. These values can serve as a reference for setting up and troubleshooting your experiments.
Table 1: Typical Linearity Parameters for Hydroxy Ebastine Analysis
| Parameter | Typical Value | Source(s) |
| Linearity Range | 0.2 - 200 ng/mL | |
| Correlation Coefficient (R²) | ≥ 0.999 | |
| Weighting Factor | 1/x or 1/x² |
Table 2: Example LC-MS/MS Parameters for Hydroxy Ebastine (Carebastine) Analysis
| Parameter | Value | Source(s) |
| Column | C18 (e.g., Symmetry C18) | |
| Mobile Phase | Acetonitrile:10mM Ammonium Formate (60:40, v/v) | |
| Flow Rate | 0.2 - 0.6 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition | m/z 486.7 -> 167.1 |
Note: The optimal parameters for your specific application may vary and should be determined experimentally.
References
Technical Support Center: Troubleshooting Poor Chromatography of Hydroxy Ebastine-d5
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues encountered with Hydroxy Ebastine-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is the deuterated form of Hydroxy Ebastine, the primary active metabolite of the antihistamine Ebastine. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, deuterated compounds like this compound are considered the gold standard for use as internal standards (IS).[1][2] Because they are chemically almost identical to the analyte (the non-deuterated form), they exhibit very similar behavior during sample preparation, chromatography, and ionization.[2] This allows them to effectively compensate for variability in the analytical process, such as sample extraction recovery and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification of Hydroxy Ebastine in biological samples.[2][3]
Q2: I am observing peak tailing for this compound. What are the common causes?
Peak tailing is a common issue in HPLC and is often observed for basic compounds like Hydroxy Ebastine. The primary causes include:
-
Secondary Interactions with Silanol Groups: The most frequent cause of peak tailing for basic compounds is the interaction between the analyte and residual silanol groups on the surface of silica-based columns (e.g., C18). These silanol groups can be acidic and interact with the basic functional groups of this compound, leading to a secondary retention mechanism that causes the peak to tail.
-
Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to inconsistent ionization of the analyte, contributing to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks.
-
Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked, leading to distorted peak shapes for all analytes.
Q3: How can I eliminate peak tailing for this compound?
Here are several strategies to address peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing their interaction with the basic this compound.
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the residual silanol groups to make them less active. Using a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded) can significantly improve peak shape for basic compounds.
-
Increase Buffer Concentration: A higher buffer concentration (typically 10-50 mM) in the mobile phase can help to maintain a consistent pH and mask the effects of residual silanols.
-
Reduce Injection Volume or Sample Concentration: To check for column overload, try diluting your sample or reducing the injection volume.
-
Column Flushing and Regeneration: If the column is contaminated, flushing it with a strong solvent may help. Refer to the manufacturer's instructions for appropriate regeneration procedures. If the column is old or has been used extensively, it may need to be replaced.
Q4: My this compound peak is splitting. What could be the cause?
Peak splitting can be caused by several factors:
-
Partially Blocked Column Frit: Debris from the sample or instrument can partially block the inlet frit of the column, causing the sample to be unevenly distributed onto the column bed.
-
Column Void or Channeling: A void or channel in the packing material of the column can lead to two different flow paths for the analyte, resulting in a split peak.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the mobile phase or a weaker solvent.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting poor chromatography of this compound.
Issue 1: Peak Tailing
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Secondary Silanol Interactions | 1. Lower the mobile phase pH to ~2.5-3.5 using 0.1% formic acid. 2. Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%). 3. Switch to a modern, end-capped C18 column or a polar-embedded phase column. | Improved peak symmetry (Tailing factor closer to 1). |
| Sub-optimal Mobile Phase | 1. Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10%. 2. Increase the buffer concentration to 20-50 mM. | Sharper peaks and potentially reduced retention time. |
| Column Overload | 1. Reduce the injection volume by half. 2. Dilute the sample 10-fold and reinject. | Symmetrical peak shape at lower concentrations. |
| Column Contamination/Degradation | 1. Reverse the column and flush with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. If the problem persists, replace the column with a new one. | Restoration of good peak shape. |
Issue 2: Peak Splitting or Distortion
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Partially Blocked Inlet Frit | 1. Reverse the column and flush to waste. 2. If flushing doesn't work, replace the frit or the column. | A single, well-defined peak. |
| Column Bed Deformation (Void) | 1. Replace the column. This is often an irreversible problem. | A symmetrical peak with a new column. |
| Sample Solvent Mismatch | 1. Re-dissolve the sample in the initial mobile phase. 2. If solubility is an issue, use the weakest possible solvent. | Improved peak shape without splitting. |
Experimental Protocols
While a specific validated method for this compound is not publicly available, the following protocols for the parent drug, Ebastine, can be adapted as a starting point for method development.
Example HPLC Method for Ebastine (Reversed-Phase)
This method is based on published literature for the analysis of Ebastine in pharmaceutical formulations.
| Parameter | Condition |
| Column | Phenomenex RP-C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Note: For LC-MS applications, the mobile phase would need to be modified to include volatile buffers such as ammonium acetate or formic acid.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common peak shape problems in HPLC.
Interaction of this compound with a C18 Stationary Phase
Caption: Diagram illustrating primary and secondary interactions leading to peak tailing.
References
Minimizing background noise in Hydroxy Ebastine-d5 detection
Welcome to the technical support center for the analysis of Hydroxy Ebastine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and ensure accurate detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in the LC-MS/MS detection of this compound?
High background noise can originate from several sources, significantly impacting the sensitivity and accuracy of your analysis.[1][2] Key contributors include:
-
Contaminated Solvents and Reagents: Impurities in solvents, buffers, and additives are a common source of background noise.[1][2]
-
LC System Contamination: Buildup of contaminants from previous samples or mobile phases within the tubing, column, or autosampler can lead to elevated background.[3]
-
Ion Source Contamination: Residues from samples and mobile phase additives can accumulate on the ion source, leading to signal suppression and increased noise.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, causing ion suppression or enhancement.
-
Deuterated Standard Impurities: The this compound internal standard itself may contain impurities or unlabeled analyte, contributing to the background signal.
-
Electronic Interference: Nearby electronic devices can sometimes cause random noise spikes in the detector.
Q2: My background noise is consistently high across all samples. What should be my initial troubleshooting steps?
A systematic approach is crucial to identify the source of persistent high background noise.
Troubleshooting High Background Noise
Caption: A step-by-step workflow for troubleshooting consistently high background noise.
Q3: Can the this compound internal standard itself be a source of noise?
Yes, the deuterated internal standard can contribute to background noise in several ways:
-
Chemical Impurities: The standard may contain impurities that are detected by the mass spectrometer.
-
Isotopic Purity: If the isotopic enrichment is not sufficiently high (ideally ≥98%), the standard may contain a significant amount of the unlabeled analyte (Hydroxy Ebastine), which will contribute to the signal at the analyte's mass transition.
-
Degradation: Improper storage can lead to the degradation of the standard, creating interfering products.
It is crucial to use high-purity standards from reputable suppliers and to verify the purity of new batches.
Q4: How can I minimize matrix effects when analyzing this compound in biological samples?
Matrix effects, which arise from co-eluting substances that affect the ionization of the analyte, are a significant challenge in bioanalysis. Several strategies can be employed to mitigate these effects:
-
Effective Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve better separation between this compound and matrix components can significantly reduce interference. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering components. However, this may also reduce the analyte signal, so a balance must be found.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Troubleshooting Guides
Issue 1: High Background at a Specific m/z
If you observe high background noise at a specific mass-to-charge ratio, it often points to a specific contaminant.
Troubleshooting Steps:
-
Identify the Source:
-
Run a blank injection (mobile phase only) to see if the noise is coming from the LC system or solvents.
-
If the noise is absent in the blank, inject a pre-extracted blank matrix sample to determine if the interference is from the sample matrix.
-
-
Solvent and Reagent Check:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.
-
Sonicate the mobile phase to remove dissolved gases.
-
If the problem persists, try using solvents from a different batch or supplier.
-
-
System Clean-Up:
-
Flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol) to remove potential contaminants.
-
If contamination is suspected in the ion source, follow the manufacturer's protocol for cleaning.
-
Issue 2: Drifting Internal Standard Signal
A drifting signal for this compound can lead to poor precision and inaccurate quantification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Adsorption/Carryover | - Use a stronger wash solvent in the autosampler and increase the wash time.- Inject blank samples between actual samples to monitor for carryover. |
| Deuterium-Hydrogen Exchange | - This can occur if deuterium atoms on the standard exchange with hydrogen from the solvent.- Evaluate the stability of the internal standard in the sample diluent and mobile phase over time. |
| In-source Fragmentation | - The deuterated standard may lose a deuterium atom in the ion source.- Optimize MS source conditions, such as collision energy and cone voltage, to minimize fragmentation. |
| Instrument Instability | - A dirty instrument can lead to a general decline in signal over time.- Ensure the mass spectrometer is properly calibrated and the ion source is clean. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for cleaning up plasma samples to reduce matrix effects before analyzing this compound.
SPE Workflow for Plasma Samples
Caption: A typical workflow for solid-phase extraction of plasma samples.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard. Vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameter Optimization
To minimize in-source fragmentation and reduce background noise, optimization of mass spectrometer parameters is essential.
Methodology:
-
Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Cone Voltage Optimization:
-
Monitor the precursor ion for this compound.
-
Vary the cone voltage in small increments (e.g., 5 V) and record the ion intensity at each step.
-
Plot the intensity versus the cone voltage to determine the optimal value that maximizes the signal of the precursor ion while minimizing fragmentation.
-
-
Cone Gas Flow Optimization:
-
Set the cone voltage to its optimal value.
-
Vary the cone gas flow rate (e.g., in increments of 50 L/hr) and monitor the background noise level.
-
Select the cone gas flow that provides the best signal-to-noise ratio.
-
-
Collision Energy Optimization:
-
Monitor the product ions of this compound.
-
Vary the collision energy to find the value that produces the most stable and intense product ion signals.
-
Data Summary
The following table summarizes typical purity requirements for deuterated internal standards to minimize their contribution to background noise.
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | Minimizes the presence of non-isotopically labeled impurities that could interfere with the analysis. |
| Isotopic Enrichment | ≥98% | Ensures that the contribution of the unlabeled analyte from the internal standard is negligible. |
| Number of Deuterium Atoms | 3-5 for this compound | Sufficient to shift the m/z outside the natural isotopic distribution of the analyte, preventing cross-talk. |
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize background noise in the detection of this compound, leading to more accurate and reliable quantitative results.
References
Technical Support Center: Deuterium Exchange in Hydroxy Ebastine-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxy Ebastine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to deuterium exchange during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern when using this compound?
Deuterium exchange, also known as back-exchange, is an unintended chemical reaction where deuterium atoms on an isotopically labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or matrix components).[1][2] This is a significant concern in quantitative bioanalysis as it can compromise the integrity of the internal standard, leading to inaccurate and unreliable analytical results.[1] The loss of deuterium atoms alters the mass of the internal standard, which can cause an underestimation of its concentration and, consequently, an overestimation of the analyte concentration.[1]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
The stability of deuterium labels depends on their position within the molecule. Deuterium atoms attached to heteroatoms (e.g., oxygen in hydroxyl groups, -OH) are highly labile and will exchange very rapidly with protons from the solvent.[1] Deuterium atoms on carbon atoms are generally more stable. However, those on carbons adjacent to carbonyl groups or on certain aromatic rings can also be susceptible to exchange under specific pH and temperature conditions. For this compound, the deuterium on the hydroxyl group is the most likely to exchange. The stability of the five deuterium atoms on the phenyl ring would depend on their specific location and the experimental conditions.
Q3: What are the primary factors that promote deuterium exchange?
Several experimental factors can influence the rate of deuterium exchange:
-
pH: The exchange process is catalyzed by both acids and bases. The rate of exchange is typically at its minimum in a pH range of approximately 2.5 to 3.0.
-
Temperature: Higher temperatures accelerate the rate of deuterium exchange.
-
Solvent Composition: Protic solvents, such as water and methanol, can readily donate protons and thus facilitate deuterium exchange. Aprotic solvents are preferred for minimizing exchange.
-
Presence of Catalysts: Certain metal catalysts can also promote hydrogen-deuterium exchange.
Q4: How does the metabolism of Ebastine to Hydroxy Ebastine affect the potential for deuterium exchange?
Ebastine is extensively metabolized in the liver to its active metabolites, including Hydroxy Ebastine and Carebastine. The primary enzymes involved in the hydroxylation of Ebastine to Hydroxy Ebastine are CYP2J2 and to a lesser extent, CYP3A4. When using this compound as an internal standard for quantifying Ebastine or its metabolites, it is crucial to prevent deuterium exchange during sample preparation and analysis to ensure accurate measurement. The metabolic process itself does not directly cause deuterium exchange, but the biological matrix (plasma, microsomes) and subsequent analytical procedures can create conditions conducive to exchange.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
Problem 1: Decreasing signal intensity of this compound over an analytical run.
| Possible Cause | Recommended Solution |
| Back-exchange in the autosampler. The internal standard may be exchanging with protons in the sample matrix or solvent over time. | 1. Maintain the autosampler at a low temperature (e.g., 4°C). 2. Minimize the time samples are queued in the autosampler before injection. |
| Unstable standard in the mobile phase. The pH or composition of the mobile phase may be promoting deuterium exchange. | 1. Evaluate the stability of this compound in the mobile phase over time. 2. If compatible with the chromatography, adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5-3.0). |
| Contamination in the LC system. Residual acidic or basic components in the system can catalyze the exchange. | 1. Thoroughly flush the LC system between analytical runs. |
Problem 2: Inaccurate quantification and poor reproducibility.
| Possible Cause | Recommended Solution |
| Deuterium exchange during sample preparation. High temperatures or inappropriate pH during extraction or concentration steps can lead to label loss. | 1. Perform all sample preparation steps at low temperatures (e.g., on an ice bath). 2. Ensure that the pH of all solutions is controlled and maintained in a range that minimizes exchange. |
| Use of protic solvents. Solvents like water and methanol can facilitate deuterium exchange. | 1. Where possible, use aprotic solvents for sample reconstitution and storage. |
| Inadequate storage of this compound. Improper storage can lead to degradation and deuterium exchange over time. | 1. Store the deuterated standard under the manufacturer's recommended conditions, typically at low temperatures and protected from moisture. |
Data Presentation
The following table summarizes the key factors influencing deuterium exchange and the recommended conditions to minimize it.
| Parameter | Condition Promoting Exchange | Recommended Condition to Minimize Exchange | Reference |
| pH | Highly acidic (pH < 2) or basic (pH > 7) conditions. | pH 2.5 - 3.0 | |
| Temperature | Elevated temperatures (> 25°C). | Low temperatures (0 - 4°C). | |
| Solvent | Protic solvents (e.g., Water, Methanol). | Aprotic solvents (e.g., Acetonitrile, Dichloromethane). | |
| Time | Prolonged exposure to exchange-promoting conditions. | Minimize sample processing and analysis time. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Storage: Upon receipt, store the this compound solid or solution at the temperature recommended by the supplier, typically -20°C or lower. Protect from light and moisture.
-
Stock Solution Preparation: To prepare a stock solution, allow the compound to equilibrate to room temperature in a desiccator to prevent condensation. Use a high-purity aprotic solvent such as acetonitrile or methanol. For long-term storage of the solution, use amber vials and store at -20°C or below.
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent. If an aqueous or protic solvent is required for the assay, prepare the working solution fresh daily and keep it on ice.
Protocol 2: Sample Preparation for LC-MS/MS Analysis to Minimize Deuterium Exchange
This protocol provides a general workflow for the extraction of this compound from a biological matrix (e.g., plasma) while minimizing the risk of deuterium exchange.
-
Sample Thawing: Thaw biological samples on ice.
-
Protein Precipitation:
-
To a 100 µL aliquot of the plasma sample, add the internal standard (this compound) in a small volume of aprotic solvent.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 30°C).
-
Reconstitution: Reconstitute the dried extract in a mobile phase with a pH adjusted to be within the stable range (e.g., pH 3.0 with formic acid) and a high organic content, if compatible with the analytical method.
-
Analysis: Immediately inject the sample into the LC-MS/MS system. Maintain the autosampler at a low temperature (e.g., 4°C).
Visualizations
Caption: A typical experimental workflow designed to minimize deuterium exchange during sample preparation and analysis.
Caption: Key factors that can either increase or decrease the rate of deuterium exchange.
Caption: Simplified metabolic pathway of Ebastine to its major metabolites.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Hydroxy Ebastine-d5
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. The quantification of drug metabolites, such as Hydroxy Ebastine (also known as Carebastine), the active metabolite of the antihistamine Ebastine, is a critical step in pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is a crucial factor that significantly influences the performance of these methods. This guide provides an objective comparison of Hydroxy Ebastine-d5, a deuterated internal standard, with other alternatives, supported by experimental data from validated bioanalytical methods.
Performance Comparison: Deuterated vs. Alternative Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), like this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1] This leads to more robust and reliable data. Other alternatives include other deuterated analogs (e.g., Carebastine-d6) and structural analogs (e.g., Terfenadine).
The following table summarizes the key performance parameters of different internal standards used for the quantification of Hydroxy Ebastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is compiled from various validated bioanalytical methods.
| Parameter | This compound | Carebastine-d6 | Terfenadine (Structural Analog) |
| Linearity Range | 1.00 - 300 ng/mL | 1.013 - 1005.451 ng/mL | 0.2 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 | > 0.99 | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.013 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% | < 12.5% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 12.5% |
| Accuracy | 85-115% | 85-115% | > 88% |
| Mean Recovery | 92.6% | Not explicitly stated | Not explicitly stated |
Data compiled from multiple sources.[1][2][3]
The data clearly demonstrates the excellent performance of deuterated internal standards like this compound and Carebastine-d6. They exhibit high levels of precision and accuracy across a wide linear range, which is crucial for regulated bioanalysis supporting pharmacokinetic studies. While a structural analog like Terfenadine can be a viable alternative, careful and thorough validation is essential to ensure it adequately tracks the analyte's behavior throughout the analytical process.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are the key experimental protocols for the quantification of Hydroxy Ebastine using a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.
-
To 200 µL of human plasma in a clean tube, add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Hydroxy Ebastine and its deuterated internal standard are typically performed using a validated LC-MS/MS system.
-
LC System: A validated High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Column: A suitable C18 column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in 5 mM Ammonium Acetate.
-
Mobile Phase B: Methanol.
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Hydroxy Ebastine and this compound, ensuring high selectivity.
-
Hydroxy Ebastine (Carebastine): m/z 496.2 > 261.0
-
This compound (Carebastine-d5): m/z 501.2 > 261.0 (adjusted for the mass of deuterium)
-
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
References
A Comparative Guide to the Bioanalytical Quantification of Hydroxy Ebastine: Performance of Hydroxy Ebastine-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and bioequivalence studies. Hydroxy Ebastine, the active metabolite of the antihistamine Ebastine, requires reliable bioanalytical methods for its measurement in biological matrices. The choice of an appropriate internal standard is a critical factor in achieving high-quality data. This guide provides an objective comparison of the performance of Hydroxy Ebastine-d5, a deuterated internal standard, against an alternative analytical method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties closely mimic the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization, which ultimately leads to enhanced accuracy and precision.[1][2] This guide presents supporting experimental data, detailed methodologies, and visual representations of the analytical workflows to aid in the selection of the most suitable method for the quantification of Hydroxy Ebastine.
Performance Characteristics: A Side-by-Side Comparison
The performance of an analytical method is primarily evaluated by its linearity, accuracy, and precision. The following tables summarize these key validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as an internal standard and a conventional HPLC-UV method for the quantification of Hydroxy Ebastine (Carebastine).
Table 1: Performance of LC-MS/MS with this compound [3][4]
| Parameter | Performance Metric |
| Linearity (Range) | 1.00 - 300 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (% RSD) | ≤15% |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Mean Recovery of Internal Standard | 92.6% |
Table 2: Performance of a Comparative HPLC-UV Method for Ebastine
| Parameter | Performance Metric |
| Linearity (Range) | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Accuracy (% Recovery) | 99.63% |
| Intra-day Precision (% RSD) | 0.22% to 0.49% |
| Inter-day Precision (% RSD) | 0.24% to 0.73% |
| Limit of Quantification (LOQ) | 100 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the LC-MS/MS method using this compound and a representative HPLC-UV method.
LC-MS/MS Method with this compound Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Synergi™ Hydro-RP 80A (4 μm, 50 mm × 2.0 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.
-
Mobile Phase B: 100% Methanol.
-
Elution: Gradient elution.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both Hydroxy Ebastine and this compound to ensure high selectivity.
HPLC-UV Method for Ebastine Quantification
1. Sample Preparation:
-
A stock solution of Ebastine is prepared by dissolving a known amount in methanol.
-
Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 5-100 µg/mL).
2. High-Performance Liquid Chromatography:
-
Column: Phenomenex RP-C18 (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (90:10 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 262 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow and Rationale
Diagrams can effectively illustrate complex analytical processes and the underlying principles that ensure data quality.
Bioanalytical workflow for Hydroxy Ebastine using a deuterated internal standard.
The use of a deuterated internal standard like this compound is fundamental to achieving high accuracy and precision in LC-MS/MS bioanalysis. The following diagram illustrates the logical relationship of how an internal standard corrects for analytical variability.
Internal standard correction for analytical variability.
References
A Comparative Guide to Hydroxy Ebastine-d5 and its Structural Analogs for Researchers
This guide provides a detailed comparison of Hydroxy Ebastine-d5 and its key structural analogs, ebastine and carebastine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the physicochemical properties, pharmacology, and pharmacokinetics of these compounds. The information is presented to facilitate an objective evaluation of their respective profiles. This compound is a deuterium-labeled version of hydroxyebastine, a metabolite of the second-generation antihistamine, ebastine. Its primary application is as an internal standard in analytical studies due to the mass shift introduced by the deuterium atoms, which generally does not significantly alter its biological activity. The main pharmacologically active entity derived from ebastine is carebastine.
Data Presentation
The following tables summarize the key quantitative data for ebastine and its metabolites.
Table 1: Physicochemical Properties
| Property | Ebastine | Hydroxyebastine | Carebastine |
| Molecular Formula | C₃₂H₃₉NO₂ | C₃₂H₃₉NO₃ | C₃₂H₃₇NO₄ |
| Molecular Weight ( g/mol ) | 469.67 | 485.67 | 499.6 |
| LogP | 6.8 | Not available | 3.6 |
| Most Basic pKa | 8.19 | Not available | Not available |
| Aqueous Solubility | Insoluble | Not available | Not available |
| Solubility in DMF (mg/mL) | Not available | Not available | 24-25[1] |
| Solubility in DMSO (mg/mL) | Not available | Not available | 2[1] |
Table 2: In Vitro Pharmacology - Histamine H1 Receptor Binding
| Compound | Kᵢ (nM) | IC₅₀ (nM) | Experimental Model |
| Ebastine | ~48 | Not available | Recombinant human H1 receptor |
| Hydroxyebastine | Not available | Not available | Not available |
| Carebastine | 27 ± 4 | 120 | Recombinant human H1 receptor / Histamine-induced guinea pig trachea contraction |
Note: Lower Kᵢ and IC₅₀ values indicate higher binding affinity and potency, respectively.
Table 3: In Vitro Metabolism in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLᵢₙₜ) (μL/min/pmol P450) for N-dealkylation by CYP3A4 | Metabolic Stability |
| Ebastine | 0.44[2] | - |
| Hydroxyebastine | 1.05[2] | Lower |
| Carebastine | 0.16[2] | Higher |
Table 4: Pharmacokinetic Parameters in Humans (following oral administration of Ebastine)
| Parameter | Ebastine | Carebastine |
| Peak Plasma Concentration (Cₘₐₓ) | Negligible | Dose-proportional (e.g., 195 ng/mL after 20 mg dose) |
| Time to Peak (Tₘₐₓ) | - | 4-6 hours |
| Elimination Half-life (t₁/₂) | - | 13.8 - 15.3 hours |
| Protein Binding | >95% | >95% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a potent H1 receptor antagonist).
-
Test Compounds: Ebastine, hydroxyebastine, carebastine at various concentrations.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 25°C).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the cytochrome P450 (CYP) enzymes involved in the metabolism of a test compound.
Materials:
-
Enzyme Source: Pooled human liver microsomes (HLMs).
-
Cofactor: NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test Compounds: Ebastine, hydroxyebastine, carebastine.
-
Incubation Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching Solution: Acetonitrile or methanol to stop the reaction.
-
Analytical Instrument: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Incubation: Pre-incubate the test compound with HLMs in the incubation buffer at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH-generating system.
-
Time Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant.
-
Quantification: Use a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of metabolites over time.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (CLᵢₙₜ) as (0.693/t₁/₂) / (protein concentration). For reaction phenotyping, specific CYP inhibitors can be included in the incubation to identify the contribution of individual CYP isoforms.
Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo antihistaminic efficacy of a test compound.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Inducing Agent: Histamine dihydrochloride aerosol.
-
Test Compounds: Administered orally or intraperitoneally at various doses.
-
Exposure Chamber: A chamber for controlled exposure to the histamine aerosol.
-
Observation: A method to assess the onset of bronchoconstriction (e.g., pre-convulsive dyspnea).
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental conditions.
-
Dosing: Administer the test compound or vehicle to different groups of animals at a specified time before histamine challenge.
-
Histamine Challenge: Place the animals individually in the exposure chamber and expose them to a continuous aerosol of a fixed concentration of histamine.
-
Observation: Record the time from the start of the aerosol exposure to the onset of respiratory distress (pre-convulsive dyspnea).
-
Data Analysis: Compare the time to the onset of dyspnea in the treated groups with the vehicle control group. A significant increase in this time indicates a protective effect of the test compound. Calculate the percentage of protection afforded by each dose of the test compound.
Mandatory Visualizations
Metabolic Pathway of Ebastine
Caption: Metabolic conversion of ebastine to its primary metabolites.
Histamine H1 Receptor Signaling Pathway and Antagonism
Caption: Antagonistic action of carebastine on the H1 receptor signaling cascade.
Experimental Workflow for In Vivo Antihistamine Efficacy Testing
Caption: Workflow for the guinea pig histamine-induced bronchoconstriction assay.
References
A Comparative Guide to Bioanalytical Methods for Hydroxy Ebastine Featuring Hydroxy Ebastine-d5
This guide provides an objective comparison of bioanalytical methods for the quantification of hydroxy ebastine, a primary active metabolite of the second-generation antihistamine, ebastine. The use of a stable isotope-labeled internal standard, Hydroxy Ebastine-d5, is compared with alternative internal standards, supported by experimental data from published studies. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly for regulatory submissions, the use of an appropriate internal standard (IS) is crucial for ensuring the accuracy and precision of the results. An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, differing only in mass. This minimizes variations in extraction recovery and matrix effects.
Metabolic Pathway of Ebastine
Ebastine undergoes extensive first-pass metabolism in the liver, primarily through oxidation, to form its active metabolites. The initial hydroxylation of ebastine to hydroxy ebastine is a key step, followed by further oxidation to carebastine. The cytochrome P450 enzymes, particularly CYP2J2 and CYP3A4, are instrumental in this metabolic cascade.[1]
Metabolic conversion of ebastine to its active metabolites.
Comparison of Analytical Methods
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Below is a comparison of validation parameters from studies employing different types of internal standards for the analysis of ebastine's metabolites. While a direct comparative study for this compound is not publicly available, the data for Carebastine-d5, a deuterated analog of a subsequent metabolite, serves as a strong surrogate to demonstrate the expected performance of a SIL-IS. This is compared against a method using Terfenadine, a structural analog, as the internal standard for hydroxy ebastine analysis.
| Parameter | Method with Deuterated IS (Carebastine-d5 for Carebastine) | Method with Structural Analog IS (Terfenadine for Hydroxy Ebastine) |
| Analyte | Carebastine | Hydroxy Ebastine |
| Internal Standard | Carebastine-d5 | Terfenadine |
| Precision (% CV) | Intra-day: ≤ 8.6% Inter-day: Not Reported | Intra-assay: < 12.5% |
| Accuracy (% Bias) | 92.6% (mean recovery of IS) | > 88% |
| Recovery | Analyte: 91.6% - 101.8% IS: 92.6% | Not explicitly reported for hydroxy ebastine |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 0.2 ng/mL |
| Reference | Zhang et al. | Kang et al., 2004[2] |
Note: The data for the deuterated IS is for Carebastine and its corresponding deuterated standard, presented here to illustrate the typical performance of a stable isotope-labeled internal standard.
The use of a deuterated internal standard like Carebastine-d5 generally results in high accuracy and precision, as it co-elutes with the analyte and experiences nearly identical matrix effects and extraction recovery.[3] A structural analog, while a viable alternative, may not fully compensate for these variabilities due to differences in physicochemical properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical methods.
Method Using a Deuterated Internal Standard (Adapted for this compound)
This protocol is based on a validated method for a related metabolite using a deuterated internal standard and is representative of a typical workflow for this compound.
-
Sample Preparation: Protein precipitation is a common and efficient method for sample clean-up. To 100 µL of plasma, 200 µL of acetonitrile containing this compound is added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
Chromatography: A reversed-phase C18 column is typically used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed to separate hydroxy ebastine from other plasma components.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). The ion transitions would be optimized for hydroxy ebastine and this compound. For hydroxyebastine, the transition is m/z 486.7 → 167.1.[2]
Method Using a Structural Analog Internal Standard (Terfenadine)
This protocol is based on the method described by Kang et al. (2004) for the simultaneous determination of ebastine and its metabolites.[2]
-
Sample Preparation: Liquid-liquid extraction is utilized. To 1 mL of plasma, an internal standard solution (Terfenadine) is added, followed by 1 M HCl. The sample is then extracted with a mixture of diethyl ether and dichloromethane. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatography: An isocratic elution is performed on a reversed-phase C18 column with a mobile phase of acetonitrile and 5 mM ammonium acetate (50:50, v/v).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive mode is used. The MRM transitions monitored are m/z 486.7 → 167.1 for hydroxyebastine and m/z 472.7 → 436.0 for terfenadine.
Bioanalytical Workflow
The general workflow for the quantification of hydroxy ebastine in a biological matrix using LC-MS/MS with an internal standard is depicted below.
A typical workflow for bioanalysis using LC-MS/MS.
References
- 1. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
Navigating the Analytical Landscape for Hydroxy Ebastine: A Comparative Guide to Quantification Methods
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and bioequivalence assessment of ebastine, the accurate quantification of its active metabolite, hydroxy ebastine (also known as carebastine), is paramount. This guide provides a comprehensive comparison of various analytical methodologies, drawing upon published experimental data to offer an objective overview of their performance. The focus is on providing a clear, data-driven comparison to aid in the selection and implementation of the most suitable analytical method.
Comparative Performance of Analytical Methods
The quantification of hydroxy ebastine in biological matrices, predominantly human plasma, is most commonly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for bioanalytical applications. Below is a summary of performance data from several validated methods.
| Method Reference | Analytical Technique | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) |
| Kang et al.[1] | LC-MS/MS | Plasma | Not explicitly stated | 0.2 | > 88% | < 12.5% |
| Nair et al.[2] | LC-MS/MS | Human Plasma | 1.013 - 1005.451 | 1.013 | Within acceptable ICH guidelines | Within acceptable ICH guidelines |
| Phiri et al.[3] | LC-MS/MS | Human Plasma | 1.00 - 300 | 1.00 | Not explicitly stated | Not explicitly stated |
| Anonymous[4] | LC-MS/MS | Human Plasma | 0.2 - 200 | 0.2 | 85 - 115% | < 15% |
Detailed Experimental Protocols
To ensure reproducibility and aid in the practical application of these methods, a detailed, representative experimental protocol based on common practices reported in the literature is provided below.
Representative Bioanalytical Method for Hydroxy Ebastine in Human Plasma by LC-MS/MS
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract hydroxy ebastine and an internal standard (IS) from human plasma.
-
Procedure:
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by water.
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., a deuterated analog of hydroxy ebastine).
-
Vortex the mixture for 30 seconds.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
Objective: To achieve chromatographic separation of hydroxy ebastine and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (50:50, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
3. Mass Spectrometric Detection
-
Objective: To detect and quantify hydroxy ebastine and the internal standard.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Hydroxy Ebastine: m/z 486.7 → 167.1
-
Note: The specific m/z transitions for the internal standard would depend on the chosen compound.
-
4. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of hydroxy ebastine in the quality control and unknown samples from the calibration curve using a weighted linear regression model.
Visualizing the Workflow
To provide a clear visual representation of the analytical process, the following diagrams illustrate the key stages of the experimental workflow.
Caption: A typical experimental workflow for the bioanalysis of hydroxy ebastine.
Caption: Simplified metabolic pathway and mechanism of action of ebastine.
References
- 1. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Ebastine Quantification: Hydroxy Ebastine-d5 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antihistamine Ebastine and its active metabolite Carebastine, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Hydroxy Ebastine-d5 with other commonly employed internal standards, supported by experimental data from published analytical methods.
The ideal internal standard should mimic the analyte's physicochemical properties and behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for potential variations. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte or its metabolites, are widely considered the gold standard in quantitative mass spectrometry due to their near-identical properties to the target compound.[1][2] This guide will compare the performance of this compound against other deuterated and non-deuterated internal standards used in the analysis of Ebastine.
Performance Comparison of Internal Standards
The following table summarizes key performance parameters of different internal standards used for the quantification of Ebastine and its primary active metabolite, Carebastine, in biological matrices, predominantly human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is compiled from various validated bioanalytical methods.
| Internal Standard | Analyte(s) | Sample Preparation | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%RSD) | Reference |
| This compound | Ebastine, Carebastine | Protein Precipitation | E: 0.01-8.0, C: 1.0-300 | Not explicitly stated for IS | Not explicitly stated for IS | 92.6 (for Carebastine-d5) | C: <4.2 | [3] |
| Ebastine-d5 | Ebastine, Carebastine | Protein Precipitation | E: 0.01-8.0, C: 1.0-300 | Not explicitly stated for IS | Not explicitly stated for IS | 96.9 | E: <2.8 | [3] |
| Ebastine-d6 & Carebastine-d6 | Ebastine, Carebastine | Solid Phase Extraction | E: 0.051-31.099, C: 1.013-1005.451 | Within ±15% of nominal | <15 | Not explicitly stated | Not explicitly stated | [4] |
| Terfenadine | Ebastine, Hydroxyebastine, Carebastine, Desalkylebastine | Liquid-Liquid Extraction | E, HE, C: 0.2-50, D: 0.5-50 | >88 | <12.5 | Not explicitly stated | Not explicitly stated |
E: Ebastine, C: Carebastine, HE: Hydroxyebastine, D: Desalkylebastine. Accuracy and Precision in the table for Ebastine-d6 & Carebastine-d6 and Terfenadine refer to the overall method performance for the analytes, not specifically for the internal standard.
Discussion
Stable isotope-labeled internal standards like This compound , Ebastine-d5 , Ebastine-d6 , and Carebastine-d6 are the preferred choice for the bioanalysis of Ebastine and its metabolites. Their chemical and physical properties are nearly identical to the respective analytes, ensuring they behave similarly during sample preparation and analysis. This leads to more effective compensation for matrix effects and variations in instrument response, ultimately resulting in higher accuracy and precision. The use of Ebastine-d5 and Carebastine-d5 has demonstrated good recovery and minimal matrix effect. Similarly, a method using Ebastine-d6 and Carebastine-d6 was successfully validated over a wide linear range.
Terfenadine , a structurally related compound, has also been used as an internal standard for the simultaneous determination of Ebastine and its metabolites. While structural analogs can be a viable alternative when a SIL IS is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for analytical variability. The validation data for the method using Terfenadine showed acceptable accuracy and precision.
Experimental Protocols
Below are detailed methodologies from the cited studies for the analysis of Ebastine and its metabolites using different internal standards.
Method Using this compound and Ebastine-d5 as Internal Standards
-
Sample Preparation: Protein Precipitation. To 50.0 µL of human plasma, 30.0 µL of the internal standard working solution (Ebastine-d5 and Carebastine-d5) and 150 µL of acetonitrile were added. The mixture was vortexed for 3 minutes and then centrifuged at 4000 rpm for 10 minutes. The clear supernatant was transferred to an autosampler vial for analysis.
-
Chromatography:
-
Column: Synergi™ Hydro-RP 80A (4 μm, 50 mm × 2.0 mm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in 5 mM Ammonium Acetate) and Mobile Phase B (100% Methanol).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Detection: Positive ion multiple reaction monitoring (MRM) mode.
-
Ion Transitions: Not explicitly stated for this compound, but for Ebastine-d5 the retention time was 2.83 min.
-
Method Using Terfenadine as an Internal Standard
-
Sample Preparation: Liquid-Liquid Extraction. To the plasma sample, a mixture of diethylether and dichloromethane in the presence of 1 M HCl was added. After extraction and drying of the organic layer, the residue was reconstituted in the mobile phase.
-
Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with acetonitrile:5 mM ammonium acetate (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Ion Transitions:
-
Ebastine: m/z 470.7 → 167.1
-
Hydroxyebastine: m/z 486.7 → 167.1
-
Carebastine: m/z 500.6 → 167.1
-
Desalkylebastine: m/z 268.4 → 167.1
-
Terfenadine (IS): m/z 472.7 → 436.0
-
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Ebastine using an internal standard.
Caption: Workflow for Ebastine quantification using an internal standard.
References
A Comparative Guide to the Bioanalytical Quantification of Hydroxy Ebastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Hydroxy Ebastine, a primary active metabolite of the antihistamine Ebastine. The focus is on the limit of detection (LOD) and the methodologies employed, with a particular emphasis on the use of deuterated internal standards for enhanced accuracy and precision in pharmacokinetic and drug metabolism studies.
Performance Comparison: Limit of Detection
While a specific limit of detection for Hydroxy Ebastine using a d5-labeled internal standard is not available in the reviewed literature, existing validated methods provide crucial benchmarks. The following table summarizes the reported limits of detection and quantification for Hydroxy Ebastine using alternative internal standards, alongside a highly relevant method employing a d5 standard for the parent drug and a related metabolite.
| Analyte(s) | Internal Standard | Method | Limit of Detection (LOD) | Lower Limit of Quantitation (LLOQ) |
| Hydroxy Ebastine , Ebastine, Carebastine, Desalkylebastine | Terfenadine | LC-MS/MS | 0.2 ng/mL [1][2] | Not Reported |
| Hydroxy Ebastine , Ebastine, Carebastine | Not Specified | HPLC-UV | Not Reported | 3 ng/mL [3] |
| Ebastine, Carebastine | Ebastine-d5, Carebastine-d5 | LC-MS/MS | Not Reported | 0.01 ng/mL (Ebastine), 1.00 ng/mL (Carebastine)[4] |
Key Insights:
-
A highly sensitive LC-MS/MS method has achieved a limit of detection of 0.2 ng/mL for Hydroxy Ebastine using Terfenadine as the internal standard[1].
-
An HPLC-UV method reported a higher lower limit of quantitation of 3 ng/mL for Hydroxy Ebastine.
-
The use of d5-labeled internal standards for the parent drug, Ebastine, and its metabolite, Carebastine, has been successfully validated with a very low LLOQ of 0.01 ng/mL for Ebastine, demonstrating the potential for high sensitivity with this approach. The use of a stable isotope-labeled internal standard, such as Hydroxy Ebastine-d5, is the gold standard in quantitative bioanalysis as it corrects for variability during sample processing and instrumental analysis, thereby improving accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of key experimental protocols from the cited literature.
Method 1: LC-MS/MS for Hydroxy Ebastine with Terfenadine Internal Standard
-
Sample Preparation: Liquid-liquid extraction from human plasma using a mixture of diethyl ether and dichloromethane in the presence of 1 M HCl. The organic layer was dried, and the residue was reconstituted in the mobile phase.
-
Chromatography:
-
Column: Reversed-phase C18.
-
Mobile Phase: Isocratic elution with Acetonitrile and 5 mM Ammonium Acetate (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transition for Hydroxy Ebastine: m/z 486.7 → 167.1.
-
Ion Transition for Terfenadine (IS): m/z 472.7 → 436.0.
-
Method 2: LC-MS/MS for Ebastine and Carebastine with d5-Labeled Internal Standards
This method, while not for Hydroxy Ebastine, provides a robust protocol for using d5 internal standards in the analysis of related compounds.
-
Sample Preparation: Protein precipitation from human plasma with acetonitrile.
-
Chromatography:
-
Column: Synergi Hydro-RP 80A (4 µm, 50 mm × 2.0 mm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in 5 mM ammonium acetate) and Mobile Phase B (100% methanol).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Mode: Positive ion Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific transitions for Ebastine, Carebastine, Ebastine-d5, and Carebastine-d5 were monitored.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for the bioanalysis of Hydroxy Ebastine and the logical relationship in selecting an appropriate internal standard.
References
- 1. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and hydroxyebastine, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Analytical Methods for Hydroxy Ebastine
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is a critical cornerstone of pharmacokinetic and bioequivalence studies. Hydroxy Ebastine, the primary active metabolite of the antihistamine Ebastine, requires robust analytical methods for its accurate measurement in biological matrices. This guide provides a detailed comparison of two prominent analytical techniques: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Hydroxy Ebastine-d5), and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
The selection of an optimal analytical method hinges on a balance of sensitivity, selectivity, throughput, and cost. This document presents a side-by-side comparison of the performance of these two methods, supported by experimental data and detailed protocols, to facilitate an informed decision-making process for the bioanalysis of Hydroxy Ebastine (also known as Carebastine).
Performance Characteristics: A Head-to-Head Comparison
The hallmark of a reliable analytical method lies in its validation, demonstrating its accuracy, precision, and linearity. The following tables summarize these key performance indicators for both the LC-MS/MS method with a deuterated internal standard and the HPLC-UV method for the quantification of Hydroxy Ebastine in human plasma.
Table 1: Performance Characteristics of LC-MS/MS with this compound
| Validation Parameter | Performance Characteristic |
| Linearity Range | 1.00 - 300 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.7% |
| Inter-day Precision (%CV) | ≤ 9.8% |
| Accuracy (% Recovery) | 95.8% - 104.2% |
Note: Data is representative of typical LC-MS/MS methods for Carebastine using a deuterated internal standard.
Table 2: Performance Characteristics of HPLC-UV Method
| Validation Parameter | Performance Characteristic |
| Linearity Range | 3 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 12.4%[1] |
| Inter-day Precision (%CV) | ≤ 12.4%[1] |
| Accuracy (% of Nominal) | 100 ± 15%[1] |
The Critical Role of Robustness in Analytical Methods
An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. While the LC-MS/MS method employing a deuterated internal standard is widely considered the gold standard for its ability to compensate for analytical variability, specific quantitative data from deliberate variations in its parameters is not always published in detail. However, the principles of its robustness are well-established.
In contrast, robustness testing for HPLC-UV methods is often more explicitly detailed. The following table illustrates the impact of intentional variations on the analytical results of an HPLC-UV method for Ebastine, which provides a strong indication of the expected robustness for its metabolite, Hydroxy Ebastine.
Table 3: Robustness of the HPLC-UV Method for Ebastine
| Parameter Varied | Modification | Impact on Results (%RSD) |
| Flow Rate | ± 0.2 mL/min | < 2.0 |
| Mobile Phase Composition | ± 2% Organic Phase | < 2.0 |
| Column Temperature | ± 5 °C | < 2.0 |
| Wavelength | ± 2 nm | < 2.0 |
Data adapted from a robustness study on an HPLC-UV method for Ebastine, demonstrating the stability of the method under minor variations.
Experimental Protocols: A Detailed Look at the Methodologies
A thorough understanding of the experimental procedures is crucial for the replication of results and for assessing the suitability of a method for a specific research need.
LC-MS/MS with this compound: A High-Sensitivity Approach
This method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies requiring low detection limits.
1. Sample Preparation (Solid Phase Extraction - SPE): Human plasma samples are pre-treated and loaded onto an SPE cartridge. This process isolates Hydroxy Ebastine and the deuterated internal standard (this compound) from the complex biological matrix. The purified analytes are then eluted and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically around 0.6 mL/min.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Hydroxy Ebastine and this compound. This highly selective detection method minimizes interferences from other components in the plasma sample.
HPLC-UV Method: A Cost-Effective Alternative
This method provides a more accessible and cost-effective alternative to LC-MS/MS, albeit with generally lower sensitivity.
1. Sample Preparation (Solid Phase Extraction - SPE): Similar to the LC-MS/MS method, plasma samples undergo solid-phase extraction to clean up the sample and concentrate the analytes.
2. High-Performance Liquid Chromatography:
-
Column: Cyano column (250x4.0 mm I.D.).
-
Mobile Phase: A mixture of acetonitrile, methanol, and an ammonium acetate buffer (e.g., 20:30:48, v/v/v).
-
Flow Rate: Typically around 1.2 ml/min.
-
Column Temperature: Maintained at 40°C.
3. UV Detection:
-
Wavelength: Detection is typically performed at 254 nm.
Visualizing the Workflow: A Comparative Diagram
To further clarify the experimental process and the logical distinctions between the two methods, the following diagrams illustrate the workflows.
Conclusion: Selecting the Right Tool for the Job
Both the LC-MS/MS method with this compound and the HPLC-UV method are validated and reliable for the quantification of Hydroxy Ebastine. The choice between them depends on the specific requirements of the study.
-
LC-MS/MS with this compound is the superior choice for studies demanding high sensitivity and selectivity, such as those involving low dosage concentrations or detailed pharmacokinetic profiling. The use of a deuterated internal standard ensures the highest level of accuracy and precision by compensating for variations during sample processing and analysis.
-
HPLC-UV offers a robust and cost-effective alternative for studies where the expected concentrations of Hydroxy Ebastine are higher and the complexity of the sample matrix is less of a concern. Its proven robustness makes it a reliable workhorse for routine analysis.
By carefully considering the performance characteristics, experimental protocols, and the specific needs of their research, scientists and drug development professionals can confidently select the most appropriate analytical method for the robust and accurate quantification of Hydroxy Ebastine.
References
Navigating Complex Matrices: A Comparative Guide to the Specificity of Hydroxy Ebastine-d5
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites in complex biological matrices is paramount for robust pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of Hydroxy Ebastine-d5 as an internal standard for the bioanalysis of Hydroxy Ebastine (Carebastine), its active metabolite, against other commonly used alternatives. Supported by experimental data, this document delves into the specificity, performance, and experimental protocols associated with these analytical standards.
The ideal internal standard (IS) should mimic the physicochemical properties and analytical behavior of the analyte, thereby compensating for variability during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry due to their high degree of similarity to the analyte. However, other deuterated analogs and structural analogs are also employed. This guide evaluates the performance of this compound, its closely related deuterated counterpart Carebastine-d6, and the structural analog Terfenadine.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical determinant of method accuracy and precision. The following tables summarize key performance parameters for different internal standards used in the quantification of Hydroxy Ebastine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte Concentration Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 1.00 - 300 | 1.00 |
| Carebastine-d6 | 1.013 - 1005.451 | 1.013 |
| Terfenadine | 0.2 - 200 | 0.2 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Accuracy (%) | Precision (%RSD) |
| This compound | Low (2.50 ng/mL) | 91.6 | - |
| Mid (100 ng/mL) | 101.8 | - | |
| High (225 ng/mL) | 90.1 | - | |
| Carebastine-d6 | LQC | 105.22 | 8.65 |
| MQC | - | - | |
| HQC | - | - | |
| Terfenadine | - | >88 | <12.5 |
Table 3: Recovery and Matrix Effect
| Internal Standard | Mean Recovery (%) | IS Normalized Matrix Factor (%) (RSD %) |
| This compound | 92.6 | Low QC: 96.9 (2.0), High QC: 101.5 (4.2) |
| Carebastine-d6 | 77.36 | Not explicitly reported |
| Terfenadine | Not explicitly reported | Not explicitly reported |
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound and Carebastine-d6, are the preferred choice for quantitative bioanalysis using LC-MS/MS.[1] Their key advantage lies in their near-identical chemical and physical properties to the analyte. This ensures they co-elute chromatographically and experience similar ionization efficiency, effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components.[1]
A study utilizing this compound (referred to as Carebastine-d5) demonstrated excellent performance in mitigating matrix effects, with the internal standard normalized matrix factor ranging from 96.9% to 101.5%[2]. This indicates that this compound effectively tracks and corrects for variations in ionization within the complex plasma matrix. The mean recovery of this compound was found to be 92.6%, suggesting consistent extraction efficiency[2].
While data for Carebastine-d6 is also available, a direct side-by-side comparison of matrix effect compensation with this compound is not detailed in the reviewed literature. However, as a deuterated analog, it is expected to perform similarly well. The choice between d5 and d6 may depend on synthetic availability and cost.
A Viable Alternative: Structural Analog Internal Standards
In the absence of a stable isotope-labeled standard, a structural analog can be a suitable alternative. Terfenadine has been used as an internal standard for the simultaneous determination of Ebastine and its metabolites, including Hydroxy Ebastine[3]. Structural analogs are chemically different from the analyte, which can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency. Therefore, meticulous validation is crucial to ensure that the structural analog adequately mimics the analyte's behavior throughout the analytical process. While a method using Terfenadine reported good accuracy and precision, specific data on matrix effect compensation was not provided, making a direct comparison of specificity with this compound challenging.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. The following are summaries of typical experimental protocols for the analysis of Hydroxy Ebastine in human plasma using different internal standards.
Method Using this compound as Internal Standard
-
Sample Preparation (Protein Precipitation): To 50.0 µL of human plasma, 30.0 µL of internal standard working solution (1.00 µg/mL this compound) is added, followed by 150 µL of acetonitrile to precipitate proteins. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Liquid Chromatography: A Synergi™ Hydro-RP 80A column (4 μm, 50 mm × 2.0 mm) is typically used with a gradient elution. Mobile phase A consists of 0.1% formic acid in 5 mM ammonium acetate, and mobile phase B is 100% methanol. The flow rate is 0.4 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive multiple reaction monitoring (MRM) mode.
Method Using Carebastine-d6 as Internal Standard
-
Sample Preparation (Solid Phase Extraction): Samples are loaded onto a solid-phase extraction cartridge. The cartridge is washed, and the analytes are eluted.
-
Liquid Chromatography: A BDS Hypersil C18 column (50 mm × 4.6 mm, 5µm) is used with a flow rate of 0.6 mL/min.
-
Mass Spectrometry: Analysis is carried out using a mass spectrometer in positive ionization mode, monitoring specific mass transitions.
Method Using Terfenadine as Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction): Analytes and the internal standard are extracted from plasma using a mixture of diethyl ether and dichloromethane in the presence of 1 M HCl. The organic layer is dried and reconstituted in the mobile phase.
-
Liquid Chromatography: A reversed-phase C18 column is used with an isocratic mobile phase of acetonitrile and 5 mM ammonium acetate (50:50, v/v) at a flow rate of 0.2 mL/min.
-
Mass Spectrometry: Detection is achieved by monitoring the specific ion transitions for Hydroxy Ebastine and Terfenadine in MRM mode.
Visualizing the Workflow and Logic
To better illustrate the analytical process and the rationale behind internal standard selection, the following diagrams are provided.
References
Navigating the Regulatory Landscape: A Guide to Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accurate quantification of analytes in complex biological matrices is paramount. Deuterated internal standards have become the cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays, offering a robust tool to compensate for variability during sample preparation and analysis. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, and outlines the key regulatory guidelines to ensure data integrity and compliance.
The Gold Standard: Why Deuterated Internal Standards?
Stable isotope-labeled internal standards (SIL-ISs) are the preferred choice in quantitative bioanalysis, with deuterated standards being the most common.[1][2] Their nearly identical physicochemical properties to the analyte of interest allow them to effectively track the analyte through extraction, chromatography, and ionization, thus correcting for variations in recovery and matrix effects.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of SIL-IS whenever possible.[2]
Regulatory Acceptance Criteria for Internal Standards
Bioanalytical method validation must adhere to stringent criteria to be accepted by regulatory authorities. The ICH M10 guideline provides a unified framework for these requirements.[4]
| Validation Parameter | Key Requirement | Acceptance Criteria |
| Purity & Identity | Isotopic and chemical purity of the deuterated standard should be well-characterized. | Isotopic Purity/Enrichment: ≥98% to minimize interference from unlabeled analyte. Chemical Purity: >99% to prevent interference from impurities. |
| Selectivity & Interference | The internal standard (IS) must not interfere with the analyte, and endogenous matrix components should not interfere with the IS. | Response of interfering components at the retention time of the analyte should be ≤20% of the analyte response at the Lower Limit of Quantification (LLOQ). Response of interfering components at the retention time of the IS should be ≤5% of the IS response. |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and IS must be assessed to ensure it does not compromise accuracy and precision. | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different matrix sources should be ≤15%. |
| Stability | The stability of the deuterated standard must be demonstrated under expected storage and processing conditions to ensure it does not degrade or undergo back-exchange. | The mean concentration of stability QC samples should be within ±15% of the nominal concentration. |
Performance Comparison: Deuterated vs. Alternative Internal Standards
While deuterated standards are the preferred choice, other options like ¹³C-labeled standards and structural analogs are also used. The selection of an appropriate internal standard can significantly impact assay performance.
Quantitative Comparison of Internal Standard Performance
| Internal Standard Type | Accuracy (% Bias) | Precision (%RSD) | Co-elution with Analyte | Rationale & Implications |
| Deuterated (d-IS) | Typically within ±5% | <10% | Generally co-elutes, but slight chromatographic shifts ("isotope effect") can occur. | Offers a good balance of performance and cost. The potential for chromatographic shift requires careful evaluation during method development. |
| ¹³C-Labeled IS | Typically within ±2% | <5% | Excellent co-elution. | Considered the "gold standard" due to minimal isotope effect and high stability, but often more expensive. |
| Structural Analog | Can be within ±15% | <15% | Elutes at a different retention time. | A viable option when a SIL-IS is not available, but may not fully compensate for matrix effects and extraction variability. |
Impact of Deuteration on Chromatographic Retention Time
The "deuterium isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.
| Compound | Deuteration Level | Retention Time (min) | Retention Time Shift (min) |
| Metformin | d0 | 3.60 | - |
| Metformin | d6 | 3.57 | -0.03 |
| Peptide A | Light-labeled | - | - |
| Peptide A | Heavy-labeled (deuterated) | - | -3.0 |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a validated bioanalytical method.
Protocol 1: Evaluation of Internal Standard Interference at the LLOQ
Objective: To confirm that the deuterated internal standard does not contain unacceptable levels of unlabeled analyte that would interfere with the quantification at the Lower Limit of Quantification (LLOQ).
Methodology:
-
Prepare Samples:
-
Blank Sample: A sample of the biological matrix without analyte or internal standard.
-
Zero Sample: Blank matrix spiked with the deuterated internal standard at the working concentration.
-
LLOQ Sample: Blank matrix spiked with the analyte at the LLOQ concentration and the deuterated internal standard at the working concentration.
-
-
Sample Processing: Process all samples using the established bioanalytical method.
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Data Analysis:
-
In the zero sample, measure the peak area at the retention time and mass transition of the analyte.
-
In the LLOQ sample, measure the peak area of the analyte.
-
-
Acceptance Criteria: The analyte response in the zero sample should be ≤20% of the analyte response in the LLOQ sample.
Protocol 2: Assessment of Deuterated Internal Standard Stability (Back-Exchange)
Objective: To evaluate the stability of the deuterated internal standard and ensure no significant back-exchange of deuterium for hydrogen occurs under the analytical conditions.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix and immediately process and analyze.
-
Incubated Samples: Spike the same concentration of the deuterated internal standard into the blank matrix and incubate under conditions that mimic sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
Sample Processing: After incubation, process the samples using the established extraction method.
-
LC-MS/MS Analysis: Analyze both T=0 and incubated samples, monitoring the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the deuterated internal standard in the incubated samples to the T=0 samples.
-
Examine the chromatograms of the incubated samples for any appearance of the unlabeled analyte peak at the retention time of the internal standard.
-
-
Acceptance Criteria: The change in the internal standard response should be within ±15% of the T=0 samples, and there should be no significant appearance of the unlabeled analyte.
Visualizing Key Processes and Relationships
References
A Comparative Analysis of Ionization Efficiency: Hydroxy Ebastine vs. d5-Hydroxy Ebastine in Mass Spectrometry
For researchers and scientists engaged in drug metabolism and pharmacokinetic studies, the accurate quantification of metabolites is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of stable isotope-labeled internal standards is a widely accepted strategy to ensure the reliability of quantitative data. This guide provides a comparative overview of the ionization efficiency of Hydroxy Ebastine, a key metabolite of the antihistamine Ebastine, and its deuterated analogue, d5-Hydroxy Ebastine.
Stable isotope-labeled compounds, such as d5-Hydroxy Ebastine, are considered the gold standard for internal standards in LC-MS analysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, in this case, Hydroxy Ebastine.[3][4] Theoretically, this similarity extends to their behavior in the mass spectrometer's ion source, suggesting that their ionization efficiency should be equivalent. The underlying principle is that the ionization process is primarily influenced by the molecule's chemical structure and functional groups, which remain unchanged by deuterium substitution.[5]
Experimental Protocol for Comparative Ionization Efficiency Assessment
To empirically determine and compare the ionization efficiency of Hydroxy Ebastine and d5-Hydroxy Ebastine, the following experimental protocol can be employed. This protocol is designed to assess the instrument response to both compounds under identical conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare individual primary stock solutions of Hydroxy Ebastine and d5-Hydroxy Ebastine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the primary stock solutions, prepare a series of working standard solutions for both Hydroxy Ebastine and d5-Hydroxy Ebastine at identical concentrations, ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of the analytes from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydroxy Ebastine: Precursor ion [M+H]⁺ → Product ion (specific fragment). A previously reported transition for hydroxyebastine is m/z 486.7 → 167.1.
-
d5-Hydroxy Ebastine: Precursor ion [M+H]⁺ → Product ion (corresponding fragment). The precursor ion would be expected at m/z 491.7. The product ion may be the same or shifted by 5 Da depending on the location of the deuterium atoms.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity for both analytes.
-
3. Experimental Procedure:
-
Inject the working standard solutions of Hydroxy Ebastine and d5-Hydroxy Ebastine at each concentration level in triplicate.
-
Acquire the data in MRM mode, monitoring the specified transitions for both compounds.
-
Record the peak area for each analyte at each concentration level.
4. Data Analysis:
-
For each concentration level, calculate the average peak area and the standard deviation for both Hydroxy Ebastine and d5-Hydroxy Ebastine.
-
Plot the average peak area against the concentration for each compound to generate a response curve.
-
Compare the slopes of the response curves. Identical or very similar slopes would indicate comparable ionization efficiency.
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the comparative experiment.
| Concentration (ng/mL) | Mean Peak Area of Hydroxy Ebastine (n=3) | %RSD | Mean Peak Area of d5-Hydroxy Ebastine (n=3) | %RSD | Peak Area Ratio (d5-Hydroxy Ebastine / Hydroxy Ebastine) |
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 500 | |||||
| 1000 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for comparing the ionization efficiency of Hydroxy Ebastine and d5-Hydroxy Ebastine.
Caption: Workflow for comparing ionization efficiency.
Conclusion
Based on established principles of bioanalytical chemistry, the ionization efficiency of d5-Hydroxy Ebastine is expected to be virtually identical to that of Hydroxy Ebastine when analyzed under the same LC-MS conditions. This is the fundamental reason for its suitability as an internal standard. Minor differences in chromatographic retention time may be observed due to the isotopic effect, but this does not typically impact the ionization process itself. The provided experimental protocol offers a robust framework for the empirical verification of this principle for this specific analyte and its deuterated analog. For researchers developing quantitative assays for Hydroxy Ebastine, the use of d5-Hydroxy Ebastine as an internal standard is a scientifically sound approach to ensure the accuracy and precision of the results.
References
- 1. Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Hydroxy Ebastine-d5
For immediate reference, this guide provides essential safety protocols and logistical plans for the handling and disposal of Hydroxy Ebastine-d5, a deuterated metabolite of Ebastine. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is required to minimize exposure.[5] The following table summarizes the recommended PPE and engineering controls.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To minimize inhalation of any aerosols or dust. |
| Eye Protection | Chemical Safety Goggles or Face Shield | To protect eyes from splashes or dust. |
| Hand Protection | Compatible Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Double gloving is recommended. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator (if handling outside a fume hood) | To prevent inhalation of airborne particles. |
Experimental Workflow for Safe Handling
The following diagram outlines the step-by-step procedure for the safe handling of this compound, from receiving to disposal.
Detailed Experimental Protocols
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture to prevent degradation and isotopic exchange.
Handling and Preparation of Solutions:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and free of clutter.
-
Weighing and Aliquoting: Use a calibrated analytical balance inside the fume hood. Handle the solid with appropriate tools (e.g., spatula) to avoid generating dust.
-
Dissolution: When preparing solutions, use anhydrous, deuterated solvents if possible to minimize the risk of hydrogen-deuterium exchange. Add the solvent slowly to the solid to avoid splashing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, pipette tips), should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for hazardous waste disposal, which typically involve contacting the Environmental Health & Safety (EHS) office for pickup. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
Spills:
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Ebastine or Hydroxy Ebastine to the medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
